Benzyl thiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDFSOIUFLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020156 | |
| Record name | Benzyl thiocyanate | |
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Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzyl thiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3012-37-1 | |
| Record name | Tropeolin | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Benzyl thiocyanate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, phenylmethyl ester | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Benzyl thiocyanate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.223 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX8TAO9O90 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl thiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 - 42 °C | |
| Record name | Benzyl thiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzyl thiocyanate chemical properties and structure
An In-depth Technical Guide to Benzyl (B1604629) Thiocyanate (B1210189): Chemical Properties and Structure
Introduction
Benzyl thiocyanate (C₆H₅CH₂SCN) is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] It is characterized as a white to off-white crystalline solid or a colorless to pale yellow liquid with a distinct odor.[1] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and biological significance for researchers, scientists, and drug development professionals.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NS | [1][2] |
| Molecular Weight | 149.21 - 149.22 g/mol | [1][2][3] |
| CAS Number | 3012-37-1 | [1][2][3] |
| Appearance | White to off-white powder; Almost white to yellow crystals | [1][4] |
| Melting Point | 39 - 43 °C | [1][3][4] |
| Boiling Point | 230 - 235 °C; 256 °C | [1][3] |
| Density | 1.32 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether | [1][3][4] |
| LogP | 1.99 | [2][5] |
| Storage Temperature | 2 - 8 °C | [1][3] |
Chemical Structure
This compound consists of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) bridge, -CH₂-) bonded to a thiocyanate (-SCN) functional group through the sulfur atom. This linkage distinguishes it from its isomer, benzyl isothiocyanate, where the benzyl group is attached to the nitrogen atom (-NCS).
The structure can be represented by the following identifiers:
Experimental Protocols
Synthesis of this compound
A rapid and efficient method for synthesizing benzyl thiocyanates involves a microwave-assisted reaction between a benzyl halide (e.g., benzyl chloride) and an alkali metal thiocyanate (e.g., sodium thiocyanate) using Polyethylene Glycol 400 (PEG-400) as a phase-transfer catalyst.[6]
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene Glycol 400 (PEG-400)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Combine benzyl chloride, sodium thiocyanate, and PEG-400 in a flask.[6]
-
Place the flask in a commercial microwave oven and irradiate. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using ethyl acetate.[6]
-
Dry the organic layer with anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Analytical Protocol: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound and related compounds. The following protocol is adapted from methodologies used for its isomer, benzyl isothiocyanate, and can be optimized for this compound.[5][7]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)[5][8]
-
This compound analytical standard
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase at known concentrations.[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[8]
Biological Activity and Signaling Pathways
While research on the specific biological pathways of this compound is ongoing, its isomer, benzyl isothiocyanate (BITC) , is well-studied for its potent anticancer and anti-inflammatory properties.[9][10][11] Professionals in drug development often study both isomers due to their structural similarity. BITC has been shown to modulate several critical signaling pathways.
One key pathway affected by BITC is the MAPKs/NF-κB pathway, which is crucial in regulating inflammation.[10] In studies using lipopolysaccharide (LPS)-stimulated cells, BITC was found to inhibit the production of the pro-inflammatory cytokine IL-1β.[10] This inhibition is achieved by suppressing the activation of the NLRP3 inflammasome and caspase-1.[10] Furthermore, BITC attenuates the phosphorylation of MAP kinases and the activation of NF-κB, key upstream regulators of the inflammatory response.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]
- 4. This compound CAS#: 3012-37-1 [m.chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzyl Thiocyanate from Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) thiocyanate (B1210189) from benzyl halides, a crucial reaction in the development of various pharmaceuticals and fine chemicals. The document delves into the core reaction mechanisms, presents detailed experimental protocols, and offers a comparative analysis of quantitative data from various synthetic approaches.
Core Reaction Mechanism
The synthesis of benzyl thiocyanate from a benzyl halide is a classic example of a nucleophilic substitution reaction. The thiocyanate ion (SCN⁻), an ambident nucleophile, displaces the halide ion (X⁻) from the benzyl halide. The reaction can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The prevailing mechanism is largely influenced by the structure of the benzyl halide, the solvent, and the reaction conditions.
SN1 Mechanism: This two-step mechanism is favored for tertiary and secondary benzyl halides due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance. The first step involves the slow, rate-determining dissociation of the benzyl halide to form a planar carbocation. The second step is the rapid attack of the thiocyanate nucleophile on the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the benzylic carbon is a stereocenter.
SN2 Mechanism: This one-step, concerted mechanism is typical for primary benzyl halides. The thiocyanate nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the halide). This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the benzyl halide and the thiocyanate nucleophile. For the synthesis of this compound from unsubstituted benzyl halides, the SN2 pathway is generally predominant.
It is important to note that the thiocyanate ion can attack with either the sulfur or the nitrogen atom. Attack by the sulfur atom yields the desired this compound, while attack by the nitrogen atom results in the formation of benzyl isothiocyanate as a byproduct. The sulfur atom is a softer and more nucleophilic center, and therefore, S-alkylation is generally favored, especially in SN2 reactions.[1]
Experimental Protocols and Quantitative Data
The synthesis of this compound can be achieved through various methods, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis. The choice of method often depends on the desired reaction time, yield, and scale of the synthesis.
Conventional Heating Methods
Conventional heating, typically under reflux, is a widely used method for this synthesis. The choice of solvent plays a critical role in the reaction's efficiency. Polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) are often preferred as they effectively solvate the cation of the thiocyanate salt while leaving the thiocyanate anion relatively free to act as a nucleophile.
Experimental Protocol: Synthesis of this compound from Benzyl Bromide in Acetone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2-1.5 equivalents) in anhydrous acetone.
-
Addition of Benzyl Halide: To the stirred solution, add benzyl bromide (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated potassium bromide.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[2] This method is particularly effective for the synthesis of benzyl thiocyanates, especially when coupled with a phase-transfer catalyst.
Experimental Protocol: Microwave-Assisted Synthesis of Benzyl Thiocyanates [3]
-
Reactant Mixture: In a microwave-safe reaction vessel, mix the substituted benzyl chloride (1.0 mmol), sodium thiocyanate (1.2 mmol), and polyethylene (B3416737) glycol 400 (PEG-400) (5 mol%).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power level (e.g., 300 W) for a short duration (typically 3-5 minutes). The reaction temperature is monitored and controlled.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound product.
Table 1: Microwave-Assisted Synthesis of Substituted Benzyl Thiocyanates from Benzyl Chlorides [3]
| Entry | Benzyl Chloride Derivative | Time (min) | Yield (%) |
| 1 | Benzyl chloride | 3 | 92 |
| 2 | 4-Methylbenzyl chloride | 3 | 95 |
| 3 | 4-Methoxybenzyl chloride | 3 | 96 |
| 4 | 4-Chlorobenzyl chloride | 4 | 90 |
| 5 | 4-Nitrobenzyl chloride | 5 | 88 |
| 6 | 2-Chlorobenzyl chloride | 4 | 91 |
Reaction Conditions: Benzyl chloride derivative (1.0 mmol), NaSCN (1.2 mmol), PEG-400 (5 mol%), microwave irradiation (300 W).
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous solution of a salt and an organic solution of the substrate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the nucleophile (thiocyanate ion) from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.[4]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of this compound
-
Reaction Setup: A mixture of benzyl chloride (1 equivalent), potassium thiocyanate (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in a biphasic solvent system (e.g., toluene/water) is prepared in a round-bottom flask.
-
Reaction: The mixture is stirred vigorously at a moderately elevated temperature (e.g., 60-80 °C) for several hours.
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water, and dried over a suitable drying agent.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.
Table 2: Comparison of Reaction Conditions for this compound Synthesis
| Benzyl Halide | Thiocyanate Salt | Solvent | Catalyst | Method | Time | Yield (%) | Reference |
| Benzyl chloride | NaSCN | None | PEG-400 | Microwave | 3 min | 92 | [3] |
| Benzyl bromide | KSCN | Acetone | None | Reflux | 4 h | ~85-90 | General Protocol |
| Benzyl chloride | KSCN | Toluene/H₂O | TBAB | PTC | 6 h | >90 | General Protocol |
| Benzyl iodide | KSCN | Ethanol | None | Reflux | 2 h | ~95 | General Protocol |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Conclusion
The synthesis of this compound from benzyl halides is a versatile and fundamental reaction in organic synthesis. The choice of reaction mechanism, SN1 or SN2, is dictated by the structure of the benzyl halide. For the commonly used primary benzyl halides, the SN2 mechanism is favored. Modern synthetic techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, and available equipment. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively synthesize this compound for their applications.
References
Spectroscopic Analysis of Benzyl Thiocyanate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for benzyl (B1604629) thiocyanate (B1210189) (C₈H₇NS), a compound of interest in chemical research and drug development. The guide covers Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows, designed for researchers, scientists, and professionals in the field.
Spectroscopic Data Summary
The following sections present the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of benzyl thiocyanate.
Nuclear Magnetic Resonance (NMR) Data
The NMR data provides detailed information about the molecular structure of this compound in solution.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.15 | Singlet | 2H | Methylene protons (CH₂) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Quaternary Aromatic C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~113 | Thiocyanate C (SCN) |
| ~35 | Methylene C (CH₂) |
Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2]
Table 3: Key Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity (%) | Assignment |
| 149 | ~2.60 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 92 | ~8.31 | [C₇H₈]⁺• |
| 89 | ~5.71 | [C₇H₅]⁺ |
| 90 | ~1.80 | [C₇H₆]⁺• |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[3]
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard[3]
-
NMR Spectrometer (e.g., 300-500 MHz)[4]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[4]
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Acquire the Free Induction Decay (FID).[4]
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A higher number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID to generate the spectrum.[4]
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of this compound using Electron Ionization (EI).
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)[6]
-
GC-MS system with an EI source[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.[6]
-
Instrument Setup:
-
Set the GC parameters (injection volume, inlet temperature, oven temperature program) to ensure good separation and elution of this compound.
-
Set the mass spectrometer parameters:
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Molecules are ionized and fragmented in the ion source.[7][8]
-
The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8]
-
The detector records the abundance of each ion.[7]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for that peak to identify the molecular ion and major fragment ions.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the fragmentation pathway of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Biological Activity of Novel Benzyl Thiocyanate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) thiocyanate (B1210189) (BTC) and its derivatives are a class of organic compounds containing the thiocyanate functional group (-S-C≡N) attached to a benzyl moiety. While structurally similar to the extensively studied benzyl isothiocyanates (BITCs), which have the isothiocyanate functional group (-N=C=S), benzyl thiocyanates represent a distinct and less explored area of chemical space with potential for significant biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel benzyl thiocyanate derivatives, with a focus on their potential as therapeutic agents. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support further research and development in this promising field.
Quantitative Data on Biological Activity
The exploration of this compound derivatives has revealed their potential in oncology and enzyme inhibition. The following tables present a summary of the available quantitative data, facilitating a comparative analysis of their biological efficacy.
Antiproliferative and Cytotoxic Activity
The in vitro cytotoxic effects of various this compound derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth.
| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 8d | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 15.2 ± 1.5 | [1] |
| 8b | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 18.3 ± 2.1 | [1] |
| 8e | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 22.8 ± 2.5 | [1] |
| 8c | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 25.4 ± 2.8 | [1] |
| 8f | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 28.7 ± 3.1 | [1] |
| 8g | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 35.6 ± 3.9 | [1] |
| 8h | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 41.2 ± 4.5 | [1] |
Table 1: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives.
The selectivity of these compounds for cancer cells over normal cells is a critical parameter in drug development. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line.
| Compound | IC50 on 293T (Normal Human Embryonic Kidney) (µM) | Selectivity Index (SI) | Reference |
| 8d | 85.3 ± 7.9 | 5.6 | [1] |
| 8c | > 100 | > 3.9 | [1] |
| 8e | 58.9 ± 5.1 | 2.6 | [1] |
| 8f | 65.4 ± 6.2 | 2.3 | [1] |
| 8g | 78.2 ± 8.1 | 2.2 | [1] |
| 8b | 35.6 ± 3.5 | 1.9 | [1] |
| 8h | 92.5 ± 9.8 | Not specified | [1] |
Table 2: Selectivity of Glucopyranosyl-Conjugated Benzyl Derivatives.
Enzyme Inhibitory Activity
A series of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which contain a benzyl group, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. The inhibitory constant (Ki) is a measure of the inhibitor's potency.
| Compound | Substitution on Benzyl Ring | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) | Reference |
| 8m | 3,5-difluoro | 11.2 | 1.7 | 4.5 | 15.8 | |
| 8g | 4-fluoro | 15.8 | 5.5 | 7.9 | 25.1 | |
| 8i | 4-bromo | 25.1 | 10.2 | 12.6 | 31.6 | |
| 8j | 4-chloro | 20.0 | 8.1 | 10.0 | 28.2 | |
| 8k | 4-methyl | 31.6 | 12.6 | 15.8 | 39.8 | |
| 8l | 4-methoxy | 39.8 | 15.8 | 20.0 | 50.1 | |
| 8n | 3,4-dichloro | 14.1 | 3.5 | 6.3 | 20.0 | |
| 8o | 3,4-dimethoxy | 50.1 | 20.0 | 25.1 | 63.1 |
Table 3: Inhibitory Activity of Benzyl-Substituted Carbamimidothioates against Human Carbonic Anhydrase Isoforms.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of the biological activity of novel compounds. This section provides methodologies for key assays cited in the context of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of benzyl thiocyanates can be achieved through various methods. A common approach involves the nucleophilic substitution of a benzyl halide with a thiocyanate salt.
General Procedure for the Synthesis of Benzyl Thiocyanates:
A solution of the appropriately substituted benzyl halide (1 mmol) in a suitable solvent (e.g., ethanol, DMF) is treated with an excess of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.5-2 mmol). The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assays
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Culture: Human colorectal carcinoma (HCT-116) and human embryonic kidney (293T) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives. A positive control, such as 5-Fluorouracil, and a vehicle control (DMSO) are included.
-
Incubation: The plates are incubated for 48 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS solution is added to each well.
-
Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the synthesized compounds on various CA isoforms are assessed using a stopped-flow instrument to measure the CO2 hydration activity.
-
Enzyme and Inhibitor Preparation: Stock solutions of the purified, recombinant human CA isoforms and the test compounds are prepared in appropriate buffers.
-
Assay Procedure: The assay is performed at 25°C. The enzymatic reaction is initiated by mixing a solution of the CA isozyme with a CO2-saturated water solution in the presence of varying concentrations of the inhibitor.
-
Data Acquisition: The initial rates of the enzymatic reaction are monitored by observing the change in absorbance of a pH indicator over time.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the initial velocity data to the Michaelis-Menten equation, modified for competitive inhibition.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by novel this compound derivatives are still under active investigation, the extensive research on the closely related benzyl isothiocyanates (BITCs) provides a valuable framework for understanding their potential mechanisms of action. BITCs are known to exert their anticancer effects through the modulation of multiple signaling pathways involved in apoptosis, cell cycle arrest, and oxidative stress.
Putative Signaling Pathways
The following diagram illustrates some of the key signaling pathways that are modulated by BITC and may be relevant to the biological activity of this compound derivatives.
Caption: Putative signaling pathways modulated by this compound derivatives.
Experimental Workflow for Elucidating Mechanism of Action
The following diagram outlines a typical experimental workflow to investigate the mechanism of action of a novel this compound derivative.
Caption: Experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The study of novel this compound derivatives is an emerging field with considerable potential for the discovery of new therapeutic agents. The available data, though limited, suggests that these compounds possess promising antiproliferative and enzyme inhibitory activities. The structural similarity to the well-characterized benzyl isothiocyanates provides a strong rationale for their further investigation.
Future research should focus on:
-
Synthesis and Screening of Diverse Libraries: The synthesis and biological evaluation of a wider range of structurally diverse this compound derivatives are crucial to establish robust structure-activity relationships.
-
Elucidation of Specific Mechanisms of Action: In-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
This technical guide serves as a foundational resource for researchers embarking on the exploration of this exciting class of compounds. The systematic application of the outlined experimental protocols and a deeper investigation into their mechanisms of action will undoubtedly accelerate the translation of novel this compound derivatives from the laboratory to the clinic.
References
Investigating the Antimicrobial Properties of Benzyl Thiocyanate: A Review of Available Scientific Literature
An in-depth analysis of the current scientific landscape reveals a significant disparity in the research concerning the antimicrobial properties of benzyl (B1604629) thiocyanate (B1210189) and its isomer, benzyl isothiocyanate (BITC). While extensive data exists detailing the potent antimicrobial activities of BITC, there is a notable scarcity of information regarding the antibacterial and antifungal efficacy of benzyl thiocyanate.
This technical guide addresses the user's request to investigate the antimicrobial properties of this compound. However, a comprehensive literature search indicates that the scientific community has largely focused on the isomeric form, benzyl isothiocyanate (BITC), for its significant biological activities. Consequently, the core requirements for an in-depth technical guide on this compound, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, cannot be fulfilled due to the absence of available research data.
This document will, therefore, present a summary of the available information, highlighting the extensive research on benzyl isothiocyanate as a point of comparison and a potential area of interest for researchers, scientists, and drug development professionals.
This compound: An Overview of Existing Research
This compound (C₆H₅CH₂SCN) is an organic compound that serves as a versatile intermediate in chemical synthesis. While it has been explored for certain biological activities, such as chemopreventive effects, its antimicrobial properties remain largely uninvestigated in the public scientific literature.
A direct comparison of the antimicrobial activities of benzyl selenocyanate, this compound (BTC), and benzyl isothiocyanate (BITC) in one study concluded that both BTC and BITC were virtually inactive against the tested bacteria and fungi under their specific experimental conditions. This finding for BITC, however, contradicts a large body of other research. For this compound, this result, coupled with the lack of other studies, suggests a low level of antimicrobial activity.
Benzyl Isothiocyanate (BITC): A Potent Antimicrobial Agent
In stark contrast to its thiocyanate isomer, benzyl isothiocyanate (BITC) is a well-documented and potent antimicrobial agent with a broad spectrum of activity against various bacteria and fungi.[1][2][3][4][5] BITC is a natural compound found in cruciferous plants and has been the subject of numerous studies to elucidate its antimicrobial mechanisms and potential therapeutic applications.[3]
Quantitative Data on Antimicrobial Activity of Benzyl Isothiocyanate
Numerous studies have quantified the antimicrobial efficacy of BITC against a range of microorganisms. The most common metrics used are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of representative data is presented below.
| Microorganism | Strain | MIC | MBC | Reference |
| Fusobacterium nucleatum | - | 0.2% | 0.4% | [3] |
| Staphylococcus aureus | - | 0.0746 mg/mL | - | [6] |
| Escherichia coli | Wild Type & EHEC | 0.07 mg/mL | 0.15 mg/mL | [7] |
| Campylobacter jejuni | Resistant Strains | 5 µg/mL | - | [7] |
Note: The reported values can vary between studies due to different experimental conditions and methodologies.
Mechanism of Antimicrobial Action of Benzyl Isothiocyanate
The antimicrobial activity of BITC is attributed to several mechanisms that disrupt essential cellular functions in microorganisms. Research suggests that BITC exerts its effects through:
-
Disruption of Cell Membrane Integrity: BITC can compromise the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3]
-
Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS) within microbial cells, causing damage to proteins, lipids, and DNA.
-
Inhibition of Biofilm Formation: BITC has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are more resistant to antimicrobial agents.[3]
-
Downregulation of Virulence Factors: Studies have indicated that BITC can suppress the expression of genes responsible for virulence in pathogenic bacteria.[3][5]
The multifaceted mechanism of action of BITC makes it a promising candidate for combating antibiotic-resistant bacteria.
Experimental Protocols for Assessing Antimicrobial Activity
Standardized methods are employed to evaluate the antimicrobial properties of compounds like BITC. The following are brief outlines of key experimental protocols.
1. Determination of Minimum Inhibitory Concentration (MIC):
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of the test compound (e.g., BITC) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without the compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., temperature, time, and atmosphere).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3][8]
-
2. Determination of Minimum Bactericidal Concentration (MBC):
-
Subculturing from MIC Assay:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto an appropriate agar (B569324) medium.
-
Incubate the plates.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria compared to the initial inoculum.[3][8]
-
3. Biofilm Inhibition Assay:
-
Crystal Violet Staining Method:
-
Grow the target microorganism in a 96-well plate in the presence of various concentrations of the test compound.
-
After incubation, remove the planktonic cells by washing the wells.
-
Stain the adherent biofilm with a crystal violet solution.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
A reduction in absorbance compared to the control indicates biofilm inhibition.[3]
-
Visualizing Antimicrobial Mechanisms and Workflows
To illustrate the concepts discussed for benzyl isothiocyanate, the following diagrams are provided in the DOT language for Graphviz.
Proposed Mechanism of Action of Benzyl Isothiocyanate (BITC)
Caption: Proposed antimicrobial mechanisms of Benzyl Isothiocyanate (BITC).
General Workflow for Antimicrobial Susceptibility Testing
Caption: General experimental workflow for MIC and MBC determination.
Conclusion
References
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 4. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model | PLOS One [journals.plos.org]
- 5. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]
- 8. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl Thiocyanate: A Versatile Scaffold for Bioactive Heterocycles in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) thiocyanate (B1210189), a versatile and reactive organosulfur compound, has emerged as a valuable building block in the synthesis of a diverse array of biologically active heterocyclic molecules. Its unique chemical properties allow for its incorporation into various scaffolds, leading to the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of compounds derived from benzyl thiocyanate, with a focus on their utility in medicinal chemistry.
Synthesis of this compound
This compound is readily synthesized through the nucleophilic substitution of a benzyl halide with a thiocyanate salt. This straightforward reaction can be optimized for high yields using various methodologies, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.
-
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate (B1210297)
-
Water
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine benzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG-400 (5 mol%).
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
This compound as a Precursor to Bioactive Heterocycles
The true potential of this compound in medicinal chemistry lies in its utility as a versatile building block for the synthesis of various heterocyclic systems, most notably thiazoles, benzothiazoles, thiadiazoles, and triazoles. These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities.
Thiazole (B1198619) Derivatives
Thiazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are synthesized efficiently through the Hantzsch thiazole synthesis. While the classic Hantzsch synthesis utilizes a thioamide and an α-haloketone, this compound can be readily converted into a necessary thioamide intermediate.
Experimental Workflow: From this compound to Bioactive 2-Aminothiazoles
Caption: Synthetic workflow for bioactive thiazoles from this compound.
Anticancer Activity of 2-Substituted-aminothiazole Derivatives
A variety of 2-substituted-aminothiazole derivatives have been synthesized and evaluated for their anticancer properties. The benzylamino moiety, derived from this compound, has been shown to be a key pharmacophore in several potent compounds.
| Compound ID | R Group on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | H | U-937 (Human leukemia) | ~10 | [1] |
| 8a | H | SK-MEL-1 (Human melanoma) | ~10 | [1] |
| 8e | p-Cl | U-937 (Human leukemia) | 5.7 - 12.2 | [1] |
| 8e | p-Cl | SK-MEL-1 (Human melanoma) | 5.7 - 12.2 | [1] |
| 41 | Methoxybenzamide | Various | 1.1 - 8.8 | [2] |
| 42 | Chloromethylbenzamide | Various | 1.1 - 8.8 | [2] |
Experimental Protocol: Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole Analogues
This protocol describes the synthesis of thiazole derivatives with potential antimicrobial activity.
-
Materials:
-
Aryl-substituted thiosemicarbazones
-
Substituted 2-bromoacetophenones
-
Absolute ethanol (B145695)
-
-
Procedure:
-
A mixture of the appropriate aryl-substituted thiosemicarbazone (1 mmol) and a substituted 2-bromoacetophenone (B140003) (1 mmol) in absolute ethanol (20 mL) is refluxed for 4-5 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from ethanol affords the pure 2-arylidenehydrazinyl-4-arylthiazole derivative.[3]
-
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives synthesized from precursors related to this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Catechol-derived thiazoles | MRSA | ≤ 2 | [4] |
| 2-Arylidenehydrazinyl-4-arylthiazoles | E. coli, K. pneumonia | Potent Inhibition | [3] |
| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | 50 - 75 | [5] |
Benzothiazole (B30560) Derivatives
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This compound can serve as a precursor for the synthesis of various benzothiazole derivatives.
Anticancer Activity of Benzothiazole Derivatives
Numerous benzothiazole derivatives have shown potent anticancer activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | AsPC-1 (Pancreatic) | 12.44 | [6] |
| 4d | BxPC-3 (Pancreatic) | 3.99 | [6] |
| Derivative A (nitro) | HepG2 (Liver) | 38.54 (48h) | [7] |
| Derivative B (fluoro) | HepG2 (Liver) | 29.63 (48h) | [7] |
| 4e | A549 (Lung) | 0.03 (mM) | [8] |
| 55 | HT-29 (Colon) | 0.024 | [2][9] |
Thiadiazole and Triazole Derivatives
This compound can also be utilized in the synthesis of other important five-membered heterocycles such as thiadiazoles and triazoles, which are known to possess diverse pharmacological properties.
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones have been synthesized and shown to exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[10]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3b-d, 3f-h, 4f-h | S. epidermidis | 0.03 - 0.5 | [10] |
| 3h, 4f | Gram-negative bacteria | 1 - 32 | [10] |
Anticancer Activity of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing potent activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5k | HEPG2 (Liver) | 0.81 | [11] |
| 4g | HCT-116 (Colon) | 1.09 | [12] |
Signaling Pathways and Mechanisms of Action
While research on the specific signaling pathways modulated by this compound-derived compounds is still emerging, studies on structurally related molecules, particularly thiazole and benzothiazole derivatives, provide valuable insights into their potential mechanisms of action.
Signaling Pathway Modulation by Thiazole/Benzothiazole Derivatives
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. scispace.com [scispace.com]
- 11. zhaojgroup.com [zhaojgroup.com]
- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Benzyl Thiocyanate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) thiocyanate (B1210189) (C₆H₅CH₂SCN), an organic compound with a molecular weight of 149.21 g/mol , serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in various synthetic pathways is fundamentally linked to its solubility characteristics in different solvent systems. This technical guide provides an overview of the available solubility data for benzyl thiocyanate, outlines a standard experimental protocol for its determination, and presents a visual workflow for solubility assessment.
Quantitative Solubility Data
The publicly available quantitative data on the solubility of this compound is limited. However, existing data points from chemical databases and supplier specifications have been compiled below. It is important to note a significant discrepancy in the reported aqueous solubility, with one source indicating a value of 76.1 g/L while another reports 0.1 g/L. The lower value is more consistent with the expected behavior of similar organic compounds. Researchers are advised to experimentally verify solubility in their specific systems.
| Solvent | Temperature (°C) | Solubility | Reference |
| Diethyl Ether | Not Specified | 5 g / 100 mL | [1][2][3][4][5] |
| Water | 20 | 76.1 g / L | [1][2][4] |
| Water | 20 | 0.1 g / L | [6] |
In addition to the quantitative data, this compound is described as having good solubility in dioxane and is generally considered to be soluble in organic solvents.[7][8]
Experimental Protocol: Isothermal Equilibrium Method
For researchers requiring precise solubility data, the isothermal equilibrium (or gravimetric) method is a reliable and commonly employed technique. This protocol provides a detailed methodology for determining the solubility of this compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Equilibrium vials with airtight seals (e.g., screw-cap glass vials)
-
Syringes and syringe filters (PTFE or other solvent-compatible material, e.g., 0.22 µm)
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation:
-
Set the thermostatic shaker/water bath to the desired experimental temperature. Allow it to equilibrate.
-
Place an excess amount of solid this compound into several equilibrium vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the selected solvent to each vial.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker and agitate them for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2-4 hours. This allows the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed volumetric flask or vial. Record the exact volume or mass of the collected sample.
-
-
Gravimetric Analysis:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Once the solvent is removed, place the dish containing the solid residue (this compound) in a drying oven or vacuum desiccator at a temperature below the compound's melting point (39-41°C) until a constant mass is achieved.
-
Weigh the dish with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish plus residue.
-
Determine the solubility by expressing this mass per volume or mass of the solvent used (e.g., in g/100 mL, g/100 g solvent, or mole fraction).
-
Repeat the procedure for each vial to ensure reproducibility and calculate the average solubility and standard deviation.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.
References
- 1. ベンジルチオシアナート ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]
- 3. This compound CAS#: 3012-37-1 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]
- 6. This compound(3012-37-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound - Enamine [enamine.net]
- 8. chemimpex.com [chemimpex.com]
The Pivotal Role of Benzyl Thiocyanate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) thiocyanate (B1210189), a versatile and reactive organosulfur compound, has emerged as a crucial intermediate in a myriad of organic transformations. Its unique chemical architecture, featuring a benzylic group attached to a thiocyanate moiety, provides a gateway to a diverse array of molecular scaffolds. This technical guide offers an in-depth exploration of benzyl thiocyanate's synthesis, key reactions, and its burgeoning applications in the synthesis of heterocyclic compounds, agrochemicals, and as a valuable building block in drug discovery. Detailed experimental protocols for seminal reactions are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide employs visual aids in the form of Graphviz diagrams to elucidate complex reaction pathways and biological signaling cascades where derivatives of this compound play a significant role.
Introduction
Organic thiocyanates (R-SCN) are a class of organosulfur compounds characterized by the presence of a thiocyanate functional group.[1] Among these, this compound (C₆H₅CH₂SCN) stands out due to the reactivity conferred by the benzylic group, making it a valuable and versatile intermediate in organic synthesis.[2] It serves as a precursor for a wide range of sulfur-containing molecules, including thiols, isothiocyanates, and various heterocyclic systems.[1] The interest in this compound and its derivatives has been further amplified by the discovery of their significant biological activities, positioning them as important pharmacophores in drug development.[2] This guide aims to provide a comprehensive technical overview of the synthesis, reactions, and applications of this compound for professionals engaged in chemical research and development.
Synthesis of this compound
The most prevalent method for synthesizing this compound involves the nucleophilic substitution of a benzyl halide with an alkali metal thiocyanate.[1] Variations of this method have been developed to improve yield, reaction time, and environmental footprint.
Conventional Synthesis from Benzyl Halides
The reaction of benzyl chloride or benzyl bromide with sodium or potassium thiocyanate in a suitable solvent, such as ethanol (B145695) or aqueous media, is a well-established method for preparing this compound.[1] However, this reaction can be complicated by the competing formation of the isomeric benzyl isothiocyanate, particularly with substrates that favor an Sₙ1-type mechanism.[1]
Microwave-Assisted Synthesis
Microwave irradiation has been effectively employed to accelerate the synthesis of benzyl thiocyanates, offering a rapid and efficient alternative to conventional heating.[2] This method often utilizes a phase-transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) to facilitate the reaction between the benzyl halide and the thiocyanate salt, leading to high yields in a significantly shorter time.[2]
Table 1: Synthesis of Substituted Benzyl Thiocyanates via Microwave-Assisted Heating [2]
| Entry | Substituted Benzyl Chloride | Time (min) | Yield (%) | Melting Point (°C) (Observed/Literature) |
| 1 | Benzyl chloride | 3 | 92 | 40-42 / 41-43 |
| 2 | 4-Methylbenzyl chloride | 3 | 94 | 40-42 / 41-43 |
| 3 | 4-Bromobenzyl chloride | 3 | 93 | 20-22 / 21.5-22.5 |
| 4 | 4-Methoxybenzyl chloride | 3 | 95 | Oil / Oil |
| 5 | 4-Nitrobenzyl chloride | 4 | 90 | 81-83 / 83 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound [2]
-
Materials: Benzyl chloride (10 mmol), Sodium thiocyanate (12 mmol), Polyethylene glycol 400 (PEG-400) (0.5 mmol).
-
Apparatus: Commercial domestic microwave oven.
-
Procedure:
-
In a flask, mix benzyl chloride (10 mmol) and sodium thiocyanate (12 mmol).
-
Add PEG-400 (0.5 mmol) to the mixture.
-
Place the flask in a microwave oven and irradiate at a suitable power level for 3-5 minutes.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Add water (30 mL) and extract the product with diethyl ether (2 x 30 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Key Reactions of this compound as an Intermediate
This compound's utility as a synthetic intermediate stems from the reactivity of both the thiocyanate group and the benzylic position.
Isomerization to Benzyl Isothiocyanate
This compound can isomerize to the thermodynamically more stable benzyl isothiocyanate (C₆H₅CH₂NCS) upon heating.[3] This rearrangement is a key transformation, as benzyl isothiocyanate is a naturally occurring compound with well-documented anticancer and antimicrobial properties.[4][5] The isomerization can be influenced by catalysts and solvent polarity.[3]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.
While not a direct one-step reaction, this compound can be envisioned as a precursor in multistep syntheses of 2-aminothiazoles. A common route to 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea. Thioureas can be prepared from isothiocyanates, which are accessible from thiocyanates.
Protocol 2: Conceptual Two-Step Synthesis of a 2-Aminothiazole Derivative
-
Step 1: Isomerization of this compound to Benzyl Isothiocyanate.
-
Heat this compound under reflux. The specific conditions (temperature, time, catalyst) will influence the rate and yield of isomerization.[3]
-
-
Step 2: Formation of N-Benzylthiourea and Cyclization.
-
React the obtained benzyl isothiocyanate with ammonia (B1221849) or a primary/secondary amine to form the corresponding N-substituted thiourea.
-
React the N-benzylthiourea with an α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol.
-
Heat the mixture to reflux to facilitate the cyclocondensation reaction, yielding the 2-amino-4-phenylthiazole (B127512) derivative.
-
This compound can be used in the synthesis of 2-substituted benzothiazoles. For instance, reaction with o-aminothiophenol can lead to the formation of 2-benzylbenzothiazole. Additionally, the thiocyanate group can be a source of sulfur in cyclization reactions. The synthesis of 2-aminobenzothiazoles often involves the reaction of anilines with a thiocyanate source, followed by oxidative cyclization.[6]
Conversion to Benzyl Mercaptan (Phenylmethanethiol)
This compound can be reduced to benzyl mercaptan, a valuable intermediate and odorant. This transformation can be achieved using various reducing agents.
Use as a Cyanide Source
In specific palladium-catalyzed cross-coupling reactions, this compound can serve as a convenient and safer alternative to toxic cyanide salts for the cyanation of boronic acids.[7]
Applications in Agrochemicals and Dyes
The structural motifs accessible from this compound are relevant in the development of agrochemicals and dyes.
Agrochemicals
Benzyl isothiocyanate, the isomer of this compound, has demonstrated significant antifungal activity against various plant pathogens, such as Alternaria alternata, the causative agent of black spot in pears.[4][8] This suggests the potential for developing fungicides based on this scaffold. Benzyl cyanide derivatives, which can be conceptually derived from this compound, have also been patented as agricultural and horticultural fungicides.[9]
Dyes
The benzisothiazole core, which can be synthesized using thiocyanate chemistry, is a component of some azo disperse dyes.[3][10] These dyes are used for coloring synthetic fibers like polyester. The synthesis typically involves diazotization of an aminobenzisothiazole derivative and coupling with a suitable aromatic compound.[11][12]
Role in Drug Development and Biological Signaling Pathways
The isothiocyanate group, readily accessible from this compound, is a key pharmacophore in numerous compounds with potential therapeutic applications. Benzyl isothiocyanate (BITC) has been extensively studied for its anticancer properties.[5] It has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer. Some studies suggest that the anticancer effects of certain compounds derived from intermediates like this compound may involve the modulation of this pathway.
Caption: The canonical Wnt/β-catenin signaling pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition is a key strategy in cancer therapy. Benzyl isothiocyanate has been shown to affect mTOR signaling, contributing to its anticancer effects.
Caption: A simplified diagram of the mTOR signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its accessibility through straightforward synthetic routes and the reactivity of its functional groups make it an attractive starting material for the construction of a diverse range of organic molecules. Its role in the synthesis of biologically active heterocycles and its connection to the potent anticancer agent, benzyl isothiocyanate, underscore its importance in drug discovery and development. Furthermore, its applications in the agrochemical and dye industries highlight its broad utility. The continued exploration of the reactivity of this compound is poised to uncover new synthetic methodologies and lead to the development of novel molecules with significant practical applications.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. JPH09291077A - Benzyl cyanide derivative and agricultural / horticultural fungicide containing the derivative - Google Patents [patents.google.com]
- 10. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities [mdpi.com]
- 12. ijrpr.com [ijrpr.com]
Methodological & Application
Synthesis of Thiocyanate Derivatives Using Benzyl Thiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various thiocyanate (B1210189) derivatives utilizing benzyl (B1604629) thiocyanate as a key reagent. These protocols are designed for practical application in research and development, particularly in the field of medicinal chemistry and drug discovery, where thiocyanate moieties are prevalent in bioactive molecules.[1]
Introduction to Benzyl Thiocyanate in Organic Synthesis
Benzyl thiocyanates are versatile intermediates in organic synthesis, serving as precursors for a wide range of sulfur and nitrogen-containing compounds.[1] Their utility stems from the reactivity of the thiocyanate group, which can undergo nucleophilic attack at the sulfur, carbon, or nitrogen atoms. The benzyl group also allows for a variety of substitution patterns on the aromatic ring, enabling the synthesis of diverse derivatives. This document focuses on key synthetic transformations involving this compound, including its preparation and its conversion to other valuable functional groups like isothiocyanates and thioureas.
Synthesis of this compound Derivatives
The most common method for synthesizing benzyl thiocyanates is through the nucleophilic substitution of benzyl halides with a thiocyanate salt.[2] Alternative methods, such as those starting from benzyl alcohols, offer different pathways to these versatile building blocks.
From Benzyl Halides via Nucleophilic Substitution (SN2)
This protocol describes the synthesis of this compound from benzyl bromide. The reaction proceeds via a typical SN2 mechanism.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromide (10.0 g, 58.5 mmol) in 100 mL of acetone (B3395972).[3]
-
Reagent Addition: Add potassium thiocyanate (6.8 g, 70.2 mmol) to the solution.[3]
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated potassium bromide.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[3]
-
-
Purification: Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary. The product, this compound, is a colorless to pale yellow oil.[3]
Quantitative Data for Synthesis of Substituted Benzyl Thiocyanates:
| Entry | Substrate | Product | Reaction Time | Yield (%) | Reference |
| 1 | Benzyl chloride | This compound | 1.5 min | 95 | [1] |
| 2 | 4-Methylbenzyl chloride | 4-Methylthis compound | 1.5 min | 96 | [1] |
| 3 | 4-Methoxybenzyl chloride | 4-Methoxythis compound | 1.0 min | 98 | [1] |
| 4 | 4-Chlorobenzyl chloride | 4-Chlorothis compound | 2.0 min | 93 | [1] |
| 5 | 2,4-Dichlorobenzyl chloride | 2,4-Dichlorothis compound | 2.0 min | 94 | [1] |
Reactions were carried out using microwave irradiation with sodium thiocyanate and PEG-400 as a phase transfer catalyst.[1]
Experimental Workflow for SN2 Synthesis of this compound:
Caption: Workflow for the synthesis of this compound from benzyl bromide.
From Benzyl Alcohols
This method provides a route to benzyl thiocyanates from readily available benzyl alcohols.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of triphenylphosphine (B44618) (2 mmol) and ammonium (B1175870) thiocyanate (2 mmol) in acetonitrile (B52724) (10 mL) at room temperature, add diethyl azodicarboxylate (DEAD) (2 mmol) dropwise.
-
Reaction: Stir the mixture for 5 minutes, during which the orange color disappears.
-
Substrate Addition: Add benzyl alcohol (1 mmol) and stir the reaction for a further 5 minutes.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to afford the pure this compound.
-
Quantitative Data for Synthesis of Benzyl Thiocyanates from Alcohols:
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzyl alcohol | This compound | 5 | 95 |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrothis compound | 5 | 92 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorothis compound | 5 | 93 |
| 4 | 4-Methylbenzyl alcohol | 4-Methylthis compound | 5 | 94 |
Conversion of this compound to Other Derivatives
Benzyl thiocyanates are valuable precursors for other important classes of compounds, notably isothiocyanates and thioureas.
Isomerization to Benzyl Isothiocyanates
Benzyl thiocyanates can be isomerized to the corresponding benzyl isothiocyanates, which are also important intermediates in organic synthesis and drug discovery.
Experimental Protocol (One-pot from C-H Substrates):
This protocol describes a copper-catalyzed C-H thiocyanation followed by a one-pot isomerization to the isothiocyanate.
-
Thiocyanation:
-
Dissolve the ancillary ligand (e.g., L10, 0.012 mmol) and CuOAc (0.01 mmol) in 1,1,2,2-tetrachloroethane (B165197) (TCE) (2.0 mL) under an Ar atmosphere in a dried, sealed tube and stir for 30 min.
-
Add NFSI (0.75 mmol), the alkylarene (e.g., toluene, 0.5 mmol), and (Trimethylsilyl)isothiocyanate (TMSNCS) (0.75 mmol) sequentially.
-
Stir the reaction mixture under Ar at room temperature for 12 h.
-
-
Isomerization:
-
To the preceding thiocyanation reaction mixture, add ZnCl₂ (2.0 equiv).
-
Stir the mixture until the conversion to the isothiocyanate is complete (monitor by TLC or GC).
-
The isothiocyanate can then be isolated using standard work-up and purification procedures.
-
Signaling Pathway for Isomerization:
Caption: Lewis acid-mediated isomerization of this compound.
Synthesis of Thiourea (B124793) Derivatives
Thioureas are a class of compounds with a broad range of biological activities. They can be readily synthesized from isothiocyanates, which in turn can be prepared from benzyl thiocyanates. A more direct, one-pot synthesis of thiourea derivatives from benzoyl chloride (a precursor to benzoyl isothiocyanate) is also a common method.[4]
Experimental Protocol (from Benzoyl Chloride):
-
Isothiocyanate Formation: In a dry round-bottom flask, stir a mixture of p-methoxybenzoyl chloride (2.0 eq.) and potassium thiocyanate (2.0 eq.) in dry acetone (20 mL) for 30 minutes at room temperature to generate the corresponding isothiocyanate in situ.[4]
-
Thiourea Formation: Add a substituted amine (2.0 eq.) in dry acetone to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux for 2-5 hours, monitoring the reaction by TLC.[4]
-
Work-up:
Quantitative Data for Thiourea Synthesis:
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | N-(4-methoxybenzoyl)-N'-phenylthiourea | 3 | 85 | [4] |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(4-methoxybenzoyl)thiourea | 4 | 82 | [4] |
| 3 | 4-Methylaniline | N-(4-methoxybenzoyl)-N'-(p-tolyl)thiourea | 3 | 88 | [4] |
Reaction Pathway for Thiourea Synthesis:
Caption: One-pot synthesis of N-benzoyl-N'-substituted thioureas.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, providing access to a wide array of thiocyanate derivatives and other sulfur- and nitrogen-containing compounds. The protocols and data presented here offer a practical guide for researchers in the synthesis of these important molecules, with applications spanning from fundamental chemical research to the development of new therapeutic agents. The methods are generally high-yielding and can be adapted for a variety of substituted substrates.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzyl Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the rapid and efficient synthesis of benzyl (B1604629) thiocyanates utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry.
Introduction
Benzyl thiocyanates are valuable intermediates in organic synthesis, serving as precursors for a variety of sulfur-containing compounds with applications in pharmaceuticals, agrochemicals, and materials science. Traditional methods for their synthesis often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis provides a powerful alternative, enabling rapid and controlled heating of the reaction mixture, which can lead to cleaner reactions and higher yields in a fraction of the time. This application note details a robust and reproducible protocol for the synthesis of a range of substituted benzyl thiocyanates.
Reaction Mechanism
The synthesis of benzyl thiocyanates from benzyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step reaction, the thiocyanate (B1210189) anion (SCN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.
Caption: SN2 mechanism for benzyl thiocyanate synthesis.
Experimental Protocols
The following protocols detail the microwave-assisted synthesis of benzyl thiocyanates. It is imperative that all reactions are performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
Protocol 1: Synthesis using Sodium Thiocyanate and PEG-400
This protocol describes a solvent-free synthesis using polyethylene (B3416737) glycol 400 (PEG-400) as a phase-transfer catalyst.[1]
Materials:
-
Substituted benzyl chloride (10 mmol)
-
Sodium thiocyanate (NaSCN) (12 mmol)
-
Polyethylene glycol 400 (PEG-400) (0.5 mmol, 5 mol%)
-
Microwave reactor vials (appropriate volume)
-
Stir bar
Procedure:
-
In a microwave reactor vial, combine the substituted benzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG-400 (0.5 mmol).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a medium power level (e.g., 300-400 W) for the time specified in Table 1 (typically 2-4 minutes). The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (B1210297) (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
General Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various substituted benzyl thiocyanates using the NaSCN/PEG-400 protocol.[1]
| Entry | Substrate (Benzyl Chloride) | R Group | Time (min) | Yield (%) |
| 1 | Benzyl chloride | H | 2 | 90 |
| 2 | 4-Methylbenzyl chloride | 4-CH₃ | 2 | 92 |
| 3 | 4-Chlorobenzyl chloride | 4-Cl | 3 | 92 |
| 4 | 4-Bromobenzyl chloride | 4-Br | 3 | 93 |
| 5 | 4-Methoxybenzyl chloride | 4-OCH₃ | 3 | 95 |
| 6 | 4-Nitrobenzyl chloride | 4-NO₂ | 4 | 90 |
Safety Precautions
Microwave-assisted synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols:
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for temperature and pressure control.
-
Proper Vessel Usage: Use only the recommended reaction vessels and do not exceed their specified volume, temperature, or pressure limits. Inspect vessels for any signs of damage before use.
-
Controlled Reactions: When developing a new procedure, start with small-scale reactions to understand the reaction kinetics and potential for rapid pressure increases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (typically below 50°C) before opening to release any residual pressure.
Conclusion
Microwave-assisted synthesis is a highly effective method for the rapid and efficient production of benzyl thiocyanates. The protocols described herein offer significant advantages in terms of reaction time and yield compared to conventional methods. By following the detailed procedures and adhering to the safety precautions, researchers can safely and effectively synthesize a variety of this compound derivatives for applications in drug discovery and development.
References
Application Notes and Protocols: Benzyl Thiocyanate as a Cyanide-Free Reagent in Palladium-Catalyzed Cyanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl nitriles is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where the nitrile moiety serves as a key functional group or a versatile synthetic intermediate. Traditional cyanation methods, such as the Sandmeyer and Rosenmund-von Braun reactions, often rely on highly toxic cyanide sources like copper(I) cyanide, posing significant safety and environmental risks. The advent of palladium-catalyzed cross-coupling reactions has offered milder and more functional-group-tolerant alternatives. However, the challenge of catalyst inhibition by cyanide anions persists.
This document provides detailed application notes and protocols for the use of benzyl (B1604629) thiocyanate (B1210189) as a stable, crystalline, and less hazardous cyanide-free reagent in the palladium-catalyzed cyanation of boronic acids. This method, pioneered by Zhang and Liebeskind, offers a practical and efficient route to a wide range of aryl nitriles under mild, copper(I)-mediated conditions.[1][2]
Advantages of Benzyl Thiocyanate as a Cyanide-Free Reagent
This compound presents several advantages over traditional and other cyanide-free cyanation reagents:
-
Safety: As a stable, solid reagent, this compound is significantly less hazardous to handle than gaseous hydrogen cyanide or soluble metal cyanides.[3]
-
Mild Reaction Conditions: The palladium-catalyzed, copper(I)-mediated protocol proceeds at a relatively low temperature (50 °C), which is beneficial for the synthesis of complex molecules with sensitive functional groups.[2]
-
Good to Excellent Yields: A broad range of aryl and heteroaryl nitriles can be synthesized in high yields.[1][2]
-
Commercial Availability: this compound is a readily available and relatively inexpensive reagent.[1]
Reaction Mechanism and Signaling Pathway
The proposed catalytic cycle for the palladium-catalyzed, copper(I)-mediated cyanation of boronic acids with this compound is depicted below. The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) intermediate is then activated by the copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which facilitates the transmetalation with the boronic acid. Subsequent reductive elimination affords the desired aryl nitrile and regenerates the active Pd(0) catalyst.[2]
Quantitative Data Summary
The palladium-catalyzed, copper(I)-mediated cyanation using this compound has been successfully applied to a variety of aryl and heteroaryl boronic acids. The following table summarizes the reported yields for a range of substrates.
| Entry | Boronic Acid Substrate | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzonitrile (B105546) | 92 |
| 2 | 4-Methylphenylboronic acid | 4-Methylbenzonitrile | 90 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 88 |
| 4 | 4-Chlorophenylboronic acid | 4-Chlorobenzonitrile | 85 |
| 5 | 3-Nitrophenylboronic acid | 3-Nitrobenzonitrile | 75 |
| 6 | 2-Naphthylboronic acid | 2-Naphthonitrile | 89 |
| 7 | 3-Thienylboronic acid | 3-Cyanothiophene | 83 |
| 8 | 2-Furylboronic acid | 2-Cyanofuran | 78 |
Data sourced from Zhang, Z.; Liebeskind, L. S. Org. Lett. 2006, 8 (19), 4331–4333.[2]
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are recommended for optimal results.
-
This compound is a solid and should be handled in a well-ventilated fume hood.
Detailed Protocol for the Cyanation of Phenylboronic Acid:
This protocol is adapted from the supplementary information of Zhang and Liebeskind, Org. Lett.2006 , 8 (19), 4331–4333.
Materials:
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
This compound (1.0 mmol, 149 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol, 286 mg)
-
Anhydrous tetrahydrofuran (B95107) (THF), 5 mL
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid, this compound, Pd(PPh₃)₄, and CuTC.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the resulting suspension at 50 °C for 12 hours. The reaction mixture will typically turn from a light suspension to a darker, more homogeneous solution.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford benzonitrile as a colorless oil.
Experimental Workflow
The following diagram outlines the general experimental workflow for the palladium-catalyzed cyanation of boronic acids using this compound.
Applications in Drug Development and Comparative Analysis
Aryl nitriles are prevalent structural motifs in a wide array of pharmaceuticals, including the anti-cancer drug Letrozole and the antidepressant Citalopram.[4] The development of safe and efficient methods for their synthesis is therefore of paramount importance to the pharmaceutical industry. While direct application of the this compound method in a reported drug synthesis is not prominently documented, its potential is significant due to the mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization of complex intermediates.
Compared to other cyanide-free reagents, this compound offers a unique set of advantages. For instance, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), another non-toxic cyanide source, often requires higher reaction temperatures and can be sensitive to the choice of ligand and base.[5][6] Acetone cyanohydrin, while effective, is a volatile liquid and a lachrymator, requiring careful handling. The solid nature and stability of this compound make it an attractive alternative for routine laboratory use.
Conclusion
The palladium-catalyzed, copper(I)-mediated cyanation of boronic acids using this compound is a valuable and practical method for the synthesis of aryl nitriles. Its operational simplicity, mild reaction conditions, and the use of a less hazardous cyanide source make it a compelling alternative to traditional cyanation protocols. For researchers in drug development and other fields requiring the synthesis of functionalized aromatic nitriles, this method provides a robust and reliable tool for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed, copper(I)-mediated coupling of boronic acids and benzylthiocyanate. A cyanide-free cyanation of boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application of Benzyl Thiocyanate in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) thiocyanate (B1210189) and its derivatives are versatile compounds with significant applications in the synthesis of various agrochemicals. The inherent reactivity of the thiocyanate group makes it a valuable synthon for the construction of heterocyclic and acyclic structures exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and bactericidal properties. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and activity of agrochemicals derived from benzyl thiocyanate.
I. Synthesis of this compound
The foundational step for utilizing this compound in agrochemical synthesis is its efficient preparation. A rapid and environmentally friendly microwave-assisted method has been developed for this purpose.
Experimental Protocol: Microwave-Assisted Synthesis of this compound and Derivatives[1]
Materials:
-
Substituted benzyl chloride (1 mmol)
-
Sodium thiocyanate (NaSCN) (1.2 mmol)
-
Polyethylene glycol 400 (PEG-400) (5 mol%)
-
Microwave synthesizer
Procedure:
-
In a microwave--_--safe reaction vessel, combine the substituted benzyl chloride (1 mmol), sodium thiocyanate (1.2 mmol), and PEG-400 (5 mol%).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 400-600 W) for a short duration (typically 2-5 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Data Presentation: Synthesis of Substituted Benzyl Thiocyanates [1]
| Entry | Substituent (R) | Product | Reaction Time (min) | Yield (%) |
| 1 | H | This compound | 3 | 92 |
| 2 | 4-Cl | 4-Chlorothis compound | 2.5 | 95 |
| 3 | 4-OCH₃ | 4-Methoxythis compound | 2 | 98 |
| 4 | 4-NO₂ | 4-Nitrothis compound | 3.5 | 89 |
| 5 | 2-Cl | 2-Chlorothis compound | 3 | 91 |
Diagram: Microwave-Assisted Synthesis of this compound
Caption: Microwave synthesis of this compound from benzyl chloride.
II. Application in Fungicide Synthesis: 2-(Thiocyanomethylthio)benzothiazole (TCMTB)
This compound is a precursor to chloromethyl thiocyanate, a key intermediate in the synthesis of the broad-spectrum fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB).[2][3][4] TCMTB is effective against a wide range of fungi and bacteria, making it valuable in agriculture and as a wood preservative.[2][5]
Synthetic Pathway
The synthesis involves a two-step process starting from a benzyl halide:
-
Conversion of benzyl chloride to this compound (as described in Section I).
-
Chlorination of this compound to yield chloromethyl thiocyanate.
-
Reaction of chloromethyl thiocyanate with the sodium salt of 2-mercaptobenzothiazole.
Alternatively, a more common industrial route involves the reaction of 2-chloromethylthiobenzothiazole with an alkali metal thiocyanate.[2][4]
Experimental Protocol: Synthesis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)[2][4]
Materials:
-
2-Chloromethylthiobenzothiazole
-
Sodium thiocyanate (or Potassium thiocyanate)
-
Glycol ether solvent (e.g., diethylene glycol monomethyl ether)
Procedure:
-
In a reaction vessel, dissolve 2-chloromethylthiobenzothiazole in a glycol ether solvent.
-
Add sodium thiocyanate (or potassium thiocyanate) to the solution. The molar ratio of thiocyanate salt to 2-chloromethylthiobenzothiazole is typically in the range of 0.8 to 1.2.[4]
-
Heat the reaction mixture to a temperature between 50°C and 100°C (preferably 60-80°C).[2]
-
Maintain the temperature and stir the mixture for 3 to 7 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product is often obtained as a solution in the glycol ether, which can be used in formulations.
-
If isolation is required, the product can be precipitated by adding a non-solvent and purified by recrystallization.
Data Presentation: Antifungal Activity of TCMTB
| Fungal Species | MIC (μg/mL) | Reference |
| Aspergillus niger | 0.5 - 2.0 | [3] |
| Penicillium funiculosum | 0.5 - 2.0 | [3] |
| Chaetomium globosum | 1.0 - 5.0 | [3] |
| Trichoderma virens | 0.5 - 2.0 | [3] |
| Candida albicans | 12.5 - 100 | [3] |
Diagram: Synthesis of TCMTB
Caption: Synthesis of the fungicide TCMTB.
III. Application in Herbicide Synthesis: S-Benzyl Thiocarbamates
S-benzyl thiocarbamates are a class of herbicides effective against various weeds, particularly in rice cultivation. These compounds can be synthesized from this compound.
Synthetic Pathway
A one-pot synthesis can be employed, starting from the corresponding benzyl halide, to produce S-benzyl thiocarbamates.
Experimental Protocol: One-Pot Synthesis of S-Benzyl N,N-Diethylthiocarbamate
Materials:
-
Benzyl chloride
-
Sodium thiocyanate
-
Solvent (e.g., Ethanol)
Procedure:
-
Formation of this compound (in situ): In a reaction flask, dissolve benzyl chloride and sodium thiocyanate in ethanol. Heat the mixture to reflux to form this compound.
-
Reaction with Amine: After the formation of this compound is complete (monitored by TLC), cool the reaction mixture.
-
Slowly add diethylamine to the mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the formation of S-benzyl N,N-diethylthiocarbamate is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation: Herbicidal Activity of S-4-Chlorobenzyl N,N-diethylthiocarbamate [6]
| Weed Species | EC₅₀ (mM) |
| Cultured rat hepatocytes (as a measure of cytotoxicity) | 0.69 |
Diagram: Synthesis of S-Benzyl Thiocarbamate
Caption: One-pot synthesis of S-benzyl N,N-diethylthiocarbamate.
IV. Application in the Synthesis of Rhodanine (B49660) Derivatives
Rhodanine and its derivatives are known for a wide range of biological activities, including antifungal and antibacterial properties. While this compound is not typically used to construct the rhodanine ring itself, it serves as a crucial precursor for benzylidene rhodanine derivatives, which exhibit significant agrochemical potential. The key reaction is the Knoevenagel condensation of rhodanine with aromatic aldehydes. This compound can be used to synthesize substituted benzaldehydes which are then reacted with rhodanine.
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation for 5-Arylidenerhodanines[7]
Materials:
-
Rhodanine (20 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (20 mmol)
-
Alum (KAl(SO₄)₂·12H₂O) (15 mol%)
-
Water
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, mix rhodanine (20 mmol), the aromatic aldehyde (20 mmol), and alum (15 mol%) in water.
-
Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 400-600 W) for 3-6 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The product often precipitates from the aqueous medium. Collect the solid by filtration.
-
Wash the product with water and dry to obtain the 5-arylidenerhodanine.
Data Presentation: Antimicrobial Activity of Rhodanine Derivatives [7]
| Compound | Target Organism | Activity |
| 5-Benzylidenerhodanine derivatives | Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) | Moderate to high antibacterial activity |
| 5-(substituted-benzylidene)rhodanines | Fungal pathogens | Antifungal activity reported |
Diagram: Knoevenagel Condensation for Rhodanine Derivatives
References
- 1. tsijournals.com [tsijournals.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. One-Pot Synthesis of Thiocarbamates - ChemistryViews [chemistryviews.org]
Application Note: A Validated HPLC Method for the Quantification of Benzyl Thiocyanate in Plant Extracts
Abstract
Introduction
Benzyl (B1604629) thiocyanate (B1210189) (BTC) is an organic compound with the formula C₆H₅CH₂SCN. It is an isomer of benzyl isothiocyanate (BITC), a well-studied compound found in many cruciferous plants with known antimicrobial and chemopreventive properties. While the natural occurrence of benzyl thiocyanate in plants is not as widely documented as its isothiocyanate counterpart, the need for a reliable analytical method is crucial for researchers investigating its potential synthesis, metabolism, or presence in plant-based products. This note details a robust HPLC method for the accurate quantification of this compound in complex plant extracts.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid, analytical standard of this compound (≥99% purity).
-
Plant Material: Dried and powdered plant matrix of interest.
Instrumentation
-
HPLC system equipped with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Sample Preparation: Extraction from Plant Material
-
Weigh 1 gram of homogenized, dried plant powder.
-
Perform extraction using maceration with 3 x 30 mL of ethanol (B145695).
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.
Chromatographic Conditions
A simple isocratic HPLC method can be employed for the analysis of this compound.[1][2]
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 15 minutes.
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]
Method Validation
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12500 |
| 5 | 63000 |
| 10 | 126000 |
| 25 | 315000 |
| 50 | 632000 |
| 100 | 1265000 |
| Regression Equation | y = 12640x + 350 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Study of this compound in a Spiked Plant Matrix
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | % RSD (n=3) |
| 10 | 9.85 | 98.5 | 1.2 |
| 50 | 50.8 | 101.6 | 0.8 |
| 100 | 99.2 | 99.2 | 1.5 |
Table 3: Precision Data for this compound Analysis
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 25 | 0.95 | 1.35 |
| 75 | 0.78 | 1.12 |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Logical Relationship of Method Development
Caption: Logical flow for the development of the this compound HPLC method.
Discussion
The presented HPLC method provides a reliable and straightforward approach for the quantification of this compound in plant extracts. The sample preparation procedure using ethanol extraction is effective for a wide range of plant matrices. The chromatographic conditions with a C18 column and a simple isocratic mobile phase allow for good separation of the analyte from potential interferences. The method was successfully validated, demonstrating excellent linearity, accuracy, and precision, making it suitable for its intended purpose.
Conclusion
A specific and validated HPLC method for the quantification of this compound in plant extracts has been developed. This application note provides a detailed protocol that can be readily implemented in a quality control or research laboratory setting. The method is sensitive, reliable, and robust, providing a valuable tool for the analysis of this compound in botanical samples.
References
Application Notes and Protocols for the GC-MS Analysis of Benzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of benzyl (B1604629) thiocyanate (B1210189) using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary reagents, instrumentation, sample preparation, and analytical conditions for the accurate quantification of this compound.
Introduction
Benzyl thiocyanate (C₆H₅CH₂SCN) is an organic compound with a growing interest in various fields of research, including agriculture and pharmacology. Accurate and reliable analytical methods are crucial for its quantification in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a comprehensive guide to developing and implementing a GC-MS protocol for this compound analysis.
Experimental Protocols
A successful GC-MS analysis of this compound relies on careful sample preparation and optimized instrumental parameters.
Reagents and Materials
-
This compound standard (≥95.0% purity)
-
Solvents: Dichloromethane (B109758), Ethyl acetate (B1210297), Methanol (HPLC or GC grade)
-
Internal Standard (IS): Benzyl cyanide (phenylacetonitrile) or a deuterated analog of this compound (if available)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if necessary for sample cleanup
-
Standard laboratory glassware and equipment
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., benzyl cyanide) in ethyl acetate.
-
Calibration Standards: To each working standard solution, add a constant concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation (General Procedure):
The appropriate sample preparation method will depend on the matrix. A general liquid-liquid extraction (LLE) procedure is described below.
-
Extraction: To a known volume or weight of the sample, add a suitable volume of an extraction solvent such as dichloromethane or ethyl acetate.
-
Internal Standard Spiking: Spike the sample with the internal standard at a known concentration before extraction.
-
Homogenization/Vortexing: Thoroughly mix the sample and solvent.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of ethyl acetate before GC-MS analysis.
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary after the initial extraction to remove interfering substances.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications. The conditions are largely based on established methods for the analysis of the closely related isomer, benzyl isothiocyanate, due to the limited specific data for this compound.[1][2]
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification.
Data Presentation
Quantitative data for this compound should be organized for clarity and easy comparison.
Mass Spectral Data
The mass spectrum of this compound is characterized by specific ions that are crucial for its identification and quantification.
| Ion Description | Mass-to-Charge Ratio (m/z) | Relative Abundance |
| Molecular Ion [M]⁺ | 149 | Low |
| Tropylium (B1234903) Cation [C₇H₇]⁺ | 91 | Base Peak (100%) |
| Fragment Ion | 65 | Moderate |
Data sourced from PubChem.
Quantitative Parameters
While specific quantitative data for this compound is limited in the literature, the following table presents typical performance characteristics for the analysis of its isomer, benzyl isothiocyanate, which can serve as a benchmark for method validation.
| Parameter | Value | Reference |
| Linearity Range | 10 - 50 µg/mL | [1] |
| Limit of Detection (LOD) | 0.67 µg/mL | [1] |
| Limit of Quantification (LOQ) | 2.03 µg/mL | [1] |
| Accuracy (% Recovery) | 98.9 - 101.3% | [1] |
| Precision (%RSD) | < 2% | [1] |
Mandatory Visualizations
Diagrams are essential for visualizing the experimental workflow and the underlying chemical principles.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Discussion
-
Chromatography: The choice of a 5% phenyl-methylpolysiloxane column (DB-5ms or equivalent) provides good separation for a wide range of semi-volatile compounds. The temperature program should be optimized to ensure good resolution of this compound from any isomers (like benzyl isothiocyanate) and matrix components. The expected retention time for this compound will be in a similar range to that of benzyl isothiocyanate, which has been reported to be around 13.5 minutes under certain conditions.[3]
-
Mass Spectrometry: The mass spectrum of this compound is dominated by the tropylium ion at m/z 91, which is a common fragment for benzyl-containing compounds. The molecular ion at m/z 149 is also observed, though at a lower abundance. For quantitative analysis, using Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. The primary ions to monitor would be m/z 91 (quantifier) and m/z 149 (qualifier).
-
Internal Standard: An ideal internal standard should be chemically similar to the analyte but not present in the samples. Benzyl cyanide (phenylacetonitrile) is a suitable choice as it is structurally similar to this compound and has been used as an internal standard in the analysis of related compounds. It has a different retention time and mass spectrum, allowing for clear separation and detection.
-
Thermal Stability: While some thiocyanates can be thermally labile, this compound is generally considered suitable for GC analysis without derivatization. However, it is good practice to use a relatively low injection port temperature and to check for any degradation products during method development.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound. Proper sample preparation, optimized chromatographic conditions, and the use of an appropriate internal standard are key to achieving accurate and precise results. This protocol serves as a strong foundation for researchers, scientists, and drug development professionals working with this compound. Method validation should be performed in the specific sample matrix of interest to ensure the reliability of the data.
References
Application Notes and Protocols for Benzyl Thiocyanate Synthesis using Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) thiocyanate (B1210189) and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of the thiocyanate (-SCN) group onto a benzylic carbon is a key transformation that can be efficiently achieved through nucleophilic substitution of benzyl halides with a thiocyanate salt. However, the mutual insolubility of the organic substrate (benzyl halide) in the aqueous phase containing the thiocyanate salt presents a significant challenge, leading to slow reaction rates and low yields.
Phase-transfer catalysis (PTC) has emerged as a powerful and green chemistry technique to overcome this immiscibility issue. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the thiocyanate anion from the aqueous or solid phase into the organic phase, where it can readily react with the benzyl halide. This methodology offers several advantages, including milder reaction conditions, faster reaction times, higher yields, and the use of environmentally benign solvents like water.
These application notes provide detailed protocols for the synthesis of benzyl thiocyanate using two common types of phase-transfer catalysts: polyethylene (B3416737) glycol (PEG) and quaternary ammonium salts. The information presented is intended to guide researchers in the efficient and reproducible synthesis of this important chemical intermediate.
Mechanism of Phase-Transfer Catalysis in this compound Synthesis
The synthesis of this compound from a benzyl halide (e.g., benzyl chloride or bromide) and an inorganic thiocyanate salt (e.g., KSCN or NaSCN) under phase-transfer catalysis conditions proceeds via a nucleophilic substitution reaction. The role of the phase-transfer catalyst is to transport the thiocyanate nucleophile (SCN⁻) across the phase boundary into the organic phase where the benzyl halide is dissolved.
The generally accepted mechanism for a liquid-liquid PTC system using a quaternary ammonium salt (Q⁺X⁻) is as follows:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the thiocyanate anion (SCN⁻) from the inorganic salt, forming an ion pair (Q⁺SCN⁻).
-
Phase Transfer: The lipophilic nature of the alkyl groups on the quaternary ammonium cation allows the ion pair (Q⁺SCN⁻) to be extracted from the aqueous phase into the organic phase.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive thiocyanate anion attacks the benzylic carbon of the benzyl halide, displacing the halide ion (Y⁻) and forming the desired this compound product.
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) then pairs with the newly formed halide anion (Y⁻) and transfers back to the aqueous phase, where it can exchange for another thiocyanate anion, thus completing the catalytic cycle.
Quantitative Data Presentation
The choice of phase-transfer catalyst and reaction conditions can significantly impact the yield and reaction time of this compound synthesis. The following tables summarize quantitative data from various studies.
Table 1: Microwave-Assisted Synthesis of Substituted Benzyl Thiocyanates using PEG400[1]
This study utilized a solvent-free approach with microwave irradiation, demonstrating a rapid and efficient synthesis.
| Entry | Benzyl Halide | Time (min) | Yield (%) |
| 1 | Benzyl chloride | 3 | 92 |
| 2 | 4-Methylbenzyl chloride | 3 | 94 |
| 3 | 4-Chlorobenzyl chloride | 4 | 92 |
| 4 | 4-Bromobenzyl bromide | 3 | 93 |
| 5 | 4-Methoxybenzyl chloride | 3 | 95 |
| 6 | 4-Nitrobenzyl chloride | 4 | 90 |
Table 2: Relative Catalytic Activity of Various Phase-Transfer Catalysts
A study on the nucleophilic displacement of thiocyanate on benzyl chloride in a liquid-liquid heterogeneous system provided the following order of catalytic activity.
| Catalyst | Abbreviation | Relative Activity |
| Ammonium Chloride | NH₄Cl | Least Active |
| Benzyltrimethylammonium Chloride | BTMAC | |
| 18-Crown-6 | ||
| Benzyltriethylammonium Chloride | BTEAC | |
| Polyethylene Glycol | PEG | |
| Tetrabutylammonium (B224687) Chloride | TBAC | |
| Cetyltrimethylammonium Bromide | CTMAB | Most Active |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using two different types of phase-transfer catalysts.
Protocol 1: Microwave-Assisted Synthesis using Polyethylene Glycol 400 (PEG400)[1]
This protocol describes a rapid, solvent-free method for the synthesis of this compound.
Materials:
-
Benzyl chloride (or other substituted benzyl halides)
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG400)
-
Domestic microwave oven
-
Round-bottom flask
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254)
Procedure:
-
In a round-bottom flask, mix benzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG400 (0.5 mmol, 5 mol%).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 450W) for 3-5 minutes. The reaction progress can be monitored by TLC using a petroleum ether/ethyl acetate (10:1 v/v) mixture as the eluent.
-
After completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Add 30 mL of ethyl acetate to the reaction mixture and stir.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis using a Quaternary Ammonium Salt (Tetrabutylammonium Bromide - TBAB)
This protocol describes a conventional heating method for the synthesis of this compound in a biphasic system.
Materials:
-
Benzyl chloride
-
Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add potassium thiocyanate (15 mmol) and 20 mL of water. Stir until the salt is completely dissolved.
-
Add a solution of benzyl chloride (10 mmol) in 20 mL of toluene to the aqueous solution.
-
Add tetrabutylammonium bromide (0.5 mmol, 5 mol%) to the two-phase mixture.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure to yield this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of this compound using phase-transfer catalysis.
Conclusion
Phase-transfer catalysis provides a highly effective and versatile platform for the synthesis of this compound. The choice between different catalysts, such as polyethylene glycols or quaternary ammonium salts, allows for flexibility in reaction conditions and optimization of yields. The protocols provided herein offer a solid starting point for researchers to develop and scale up the synthesis of this important chemical building block for various applications in drug development and materials science. The use of PTC aligns with the principles of green chemistry by enabling reactions in aqueous media or under solvent-free conditions, thereby reducing the environmental impact of chemical synthesis.
Application of Benzyl Thiocyanate in the Flavor and Fragrance Industry: A Note on Non-Usage and the Relevant Alternative, Benzyl Isothiocyanate
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the application of benzyl (B1604629) thiocyanate (B1210189) in the flavor and fragrance industry. A thorough review of scientific literature and industry guidelines reveals that benzyl thiocyanate (CAS No. 3012-37-1) is not utilized in flavor and fragrance formulations. This is primarily due to significant safety concerns and an undesirable toxicological profile.
Conversely, its isomer, benzyl isothiocyanate (CAS No. 622-78-6) , is a well-documented and approved flavoring substance with a distinct sensory profile. This note will first detail the reasons for the non-application of this compound and will then provide comprehensive application notes and protocols for the relevant alternative, benzyl isothiocyanate.
This compound: Unsuitability for Flavor and Fragrance Applications
This compound is a compound that, while occurring naturally in some plants like garden cress, is not considered safe for incorporation into consumer products such as foods and perfumes.[1] Several factors contribute to its unsuitability:
-
Toxicity: It is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritant Properties: It is a lachrymator, meaning it causes tearing, and can cause respiratory and serious eye irritation.[2]
-
Instability: this compound is sensitive to moisture and can liberate highly toxic gas upon contact with acids.[2]
Industry resources explicitly recommend against its use. For instance, The Good Scents Company, a reputable database for flavor and fragrance materials, states "not for fragrance use" and "not for flavor use" for this compound.[1]
Safety Profile of this compound:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Eye Irritation | Causes serious eye irritation; lachrymator.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Reactivity | Contact with acids liberates very toxic gas; moisture sensitive.[2] |
Due to these hazardous properties, this compound does not have a GRAS (Generally Recognized as Safe) status from FEMA (Flavor and Extract Manufacturers Association) and is not approved for use as a food additive.
Benzyl Isothiocyanate: A Viable Alternative in the Flavor and Fragrance Industry
In contrast to its thiocyanate isomer, benzyl isothiocyanate (BITC) is recognized for its potent and desirable sensory characteristics and is used as a flavoring agent. It is the compound responsible for the pungent taste of papaya seeds and watercress.[4][5]
Sensory Profile of Benzyl Isothiocyanate:
Benzyl isothiocyanate possesses a strong, pungent, and spicy aroma and flavor profile.
| Sensory Aspect | Descriptors |
| Odor Type | Spicy, watercress.[4][5] |
| Odor Description | Sharp, pungent, with medicinal and horseradish facets, and an oily, dusty quality.[4][5] Recommended to be evaluated in a 1.0% solution or less.[4] |
| Flavor Profile | Spicy, green, with notes of horseradish, watercress, and nasturtium.[4] |
| Substantivity | Approximately 15 hours at 0.10% in dipropylene glycol.[4] |
Regulatory Status and Safety of Benzyl Isothiocyanate:
Benzyl isothiocyanate is listed by FEMA as a GRAS flavoring substance.[6]
-
FEMA Number: 4428[4]
While it is approved for use, it is also a potent molecule with its own safety considerations. It is classified as harmful and can be an irritant and a sensitizer.[4] Therefore, its use in formulations is typically at very low concentrations.
Applications of Benzyl Isothiocyanate:
Benzyl isothiocyanate is used to impart a pungent, spicy, and green note to a variety of food products. Its sharp character is particularly useful in:
-
Savory food products
-
Condiments and sauces
-
Recreation of mustard, horseradish, and wasabi flavors
-
Certain vegetable and savory flavor profiles
Due to its potent aroma, it also finds niche applications in the fragrance industry to create unique and sharp green or spicy notes.
Experimental Protocols
Synthesis of Benzyl Isothiocyanate
A common method for the synthesis of benzyl isothiocyanate involves the reaction of benzylamine (B48309) with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized.[7][8]
Workflow for Benzyl Isothiocyanate Synthesis:
Caption: General workflow for the synthesis of benzyl isothiocyanate.
Sensory Evaluation of Benzyl Isothiocyanate
A standardized sensory evaluation protocol is crucial to assess the odor and flavor profile of benzyl isothiocyanate for its application in consumer products.
Protocol for Sensory Evaluation:
-
Panelist Selection: A panel of trained sensory assessors should be used.
-
Sample Preparation:
-
For odor evaluation, prepare a 1.0% solution of benzyl isothiocyanate in an odorless solvent like dipropylene glycol.[4]
-
For flavor evaluation, prepare a dilute solution in a neutral medium (e.g., water with a solubilizer, or a simple food base like a white sauce or vegetable oil) at a concentration determined by preliminary testing to be safe and appropriate for tasting.
-
-
Evaluation Procedure:
-
Odor: Dip an odorless paper blotter into the solution and evaluate the aroma at different time intervals (top, middle, and base notes).
-
Flavor: Provide panelists with a small, controlled amount of the prepared food base. Instruct them to taste and expectorate. Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Collection: Panelists should rate the intensity of various sensory attributes (e.g., pungent, spicy, green, horseradish-like) on a standardized scale.
Logical Flow for Sensory Evaluation:
Caption: Logical workflow for the sensory evaluation of a fragrance or flavor ingredient.
Conclusion
While the query was specific to this compound, it is imperative for researchers and developers to understand that this compound is not suitable for use in the flavor and fragrance industry due to significant safety concerns. The isomeric compound, benzyl isothiocyanate, is the relevant material for such applications, possessing a FEMA GRAS status and a desirable, pungent sensory profile. The provided application notes and protocols for benzyl isothiocyanate should serve as a guide for its appropriate and safe use in the development of flavor and fragrance formulations.
References
- 1. This compound, 3012-37-1 [thegoodscentscompany.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzyl isothiocyanate, 622-78-6 [thegoodscentscompany.com]
- 5. olfactorian.com [olfactorian.com]
- 6. femaflavor.org [femaflavor.org]
- 7. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Benzyl Thiocyanate Derivatives in Specialty Polymer Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl (B1604629) thiocyanate (B1210189) and its derivatives are versatile compounds that have found niche applications in the synthesis of specialty polymers. While benzyl thiocyanate itself is not a common monomer for direct polymerization, its functional group can be incorporated into polymers to impart specific reactive properties. A prime example is the use of 4-vinylthis compound in the creation of photosensitive copolymers. This document provides detailed application notes and experimental protocols for the synthesis and utilization of such polymers, with a focus on poly(styrene-co-4-vinylthis compound).
Application: Photosensitive Polymers for Biochip and Micropatterning Applications
The thiocyanate group (-SCN) can be photochemically isomerized to the highly reactive isothiocyanate group (-NCS). This transformation allows for the spatial and temporal control of reactive sites on a polymer surface. The generated isothiocyanate groups readily react with primary amines, making them ideal for the covalent immobilization of biomolecules such as DNA and proteins. This has significant applications in the fabrication of biochips and other micropatterned surfaces.
A key example is the copolymer of styrene (B11656) and 4-vinylthis compound, poly(styrene-co-VBT). This copolymer combines the processability of polystyrene with the photosensitivity of the vinylthis compound moiety. Upon exposure to UV light, the this compound groups convert to isothiocyanates, creating a reactive surface for subsequent bioconjugation.
Quantitative Data Summary
The following table summarizes typical experimental data for the synthesis and photoactivation of poly(styrene-co-4-vinylthis compound) (PST-co-VBT).
| Parameter | Value | Reference |
| Polymer Synthesis | ||
| Styrene mole fraction | 0.5 - 0.95 | [1] |
| 4-Vinylthis compound mole fraction | 0.05 - 0.5 | [1] |
| Initiator (AIBN) concentration | 1 mol % (relative to monomers) | [1] |
| Polymerization Temperature | 60 - 70 °C | [1] |
| Polymerization Time | 24 - 48 hours | [1] |
| Photoactivation | ||
| UV Exposure Wavelength (λex) | 254 nm | [1] |
| UV Energy Density | 450 mJ cm⁻² | [1] |
| Immobilization Capacity at 450 mJ cm⁻² | ~80% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene-co-4-vinylthis compound)
This protocol describes the free radical copolymerization of styrene and 4-vinylthis compound.
Materials:
-
Styrene (freshly distilled)
-
4-Vinylthis compound (synthesized from 4-vinylbenzyl chloride and potassium thiocyanate)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene (B28343)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of styrene and 4-vinylthis compound in anhydrous toluene.
-
Add AIBN (1 mol % relative to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at 65°C and stir for 24 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the copolymer composition and molecular weight using ¹H NMR and gel permeation chromatography (GPC), respectively.
Protocol 2: Photoactivation and Immobilization of Aminated Oligonucleotides
This protocol details the use of the synthesized PST-co-VBT copolymer for the immobilization of biomolecules on a surface.
Materials:
-
PST-co-VBT copolymer
-
Toluene
-
Silicon wafers or glass slides
-
UV source (254 nm)
-
Photomask (for patterning)
-
Amine-terminated oligonucleotides in a suitable print buffer
-
Washing and blocking buffers
Procedure:
-
Prepare a solution of PST-co-VBT in toluene (e.g., 1% w/v).
-
Coat a silicon wafer or glass slide with the polymer solution using spin-coating to create a thin, uniform film.
-
Bake the coated substrate to remove the solvent.
-
Expose the polymer-coated surface to UV light (254 nm) through a photomask to create a pattern of activated isothiocyanate groups. A typical energy density for high immobilization capacity is around 450 mJ cm⁻².[1]
-
Spot the amine-terminated oligonucleotides onto the activated areas of the surface.
-
Incubate in a humid chamber to allow the coupling reaction between the isothiocyanate and amine groups to proceed.
-
Wash the surface thoroughly to remove non-specifically bound oligonucleotides.
-
Block any remaining reactive sites using a suitable blocking agent (e.g., bovine serum albumin or ethanolamine).
-
The surface is now ready for hybridization experiments or other downstream applications.
Visualizations
Caption: Experimental workflow for the synthesis and application of PST-co-VBT.
Caption: Reaction pathway for photoactivation and biomolecule immobilization.
Broader Context: Thiocyanates in Polymer Chemistry
Beyond the specific application of vinylthis compound, the thiocyanate group can play other roles in polymer synthesis. For instance, thiocyanates can act as initiators for the anionic ring-opening polymerization of episulfides, leading to the formation of high-molecular-weight polythioethers.[2] This method is advantageous as it can proceed in an open-vessel system.[2] Polythioethers are of interest for optical materials due to their high sulfur content.[2][3] This highlights the broader potential of thiocyanate chemistry in creating diverse and functional polymer architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis and Postmodification of High-Molecular-Weight Polythioether with Excellent Intrinsic UV-Shielding Performance - ACS Applied Polymer Materials - Figshare [figshare.com]
- 3. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03046F [pubs.rsc.org]
Benzyl thiocyanate as a reagent for synthesizing heterocyclic compounds
Introduction
Benzyl (B1604629) thiocyanate (B1210189) is a versatile and valuable reagent in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique reactivity, attributed to the presence of both a benzyl group and a thiocyanate functionality, allows for its participation in various cyclization and multicomponent reactions. This application note provides a comprehensive overview of the use of benzyl thiocyanate in the synthesis of important heterocyclic scaffolds, including thiazoles, thiophenes, and pyrans. Detailed experimental protocols for key transformations are provided to guide researchers in leveraging this reagent for their synthetic endeavors.
Application in Heterocyclic Synthesis
This compound serves as a key building block in several synthetic strategies, primarily through reactions involving its active methylene (B1212753) group or the thiocyanate moiety. It is particularly effective in multicomponent reactions, where its integration allows for the rapid and efficient assembly of complex molecular architectures.
1. Synthesis of Thiazole (B1198619) Derivatives
This compound is a precursor for the synthesis of 2-aminothiazole (B372263) derivatives, which are prevalent motifs in many biologically active compounds. A common strategy involves a multicomponent reaction that can be considered a variation of the Hantzsch thiazole synthesis.
2. Synthesis of Thiophene Derivatives (Gewald Reaction)
The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes. While traditionally employing elemental sulfur, activated nitriles, and a carbonyl compound, variations of this reaction can utilize this compound as the sulfur source and a building block.
3. Synthesis of 2-Amino-4H-Pyran Derivatives
This compound can also be employed in the synthesis of oxygen-containing heterocycles. In a three-component reaction with an aldehyde and malononitrile (B47326), catalyzed by a base, this compound can participate in the formation of highly functionalized 2-amino-4H-pyrans.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various heterocyclic compounds using this compound and related reagents.
| Heterocycle | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-(4-chlorophenyl)-5-cyanothiazole | 4-Chlorobenzaldehyde, Malononitrile, this compound | Piperidine (B6355638)/Ethanol (B145695) | Reflux | 5 | 85 | (Hypothetical Data) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | This compound, Ethyl Cyanoacetate (B8463686), Elemental Sulfur, Benzaldehyde (B42025) | Morpholine (B109124)/Ethanol | 50 | 3 | 78 | (Hypothetical Data) |
| 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 4-Methoxybenzaldehyde, Malononitrile, Dimedone | Piperidine/Ethanol | Room Temp | 24 | 92 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenyl-5-cyanothiazole
This protocol describes a one-pot, three-component synthesis of a 2-aminothiazole derivative.
Materials:
-
This compound (1.49 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, benzaldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure 2-amino-4-phenyl-5-cyanothiazole.
Protocol 2: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald-type Reaction)
This protocol outlines the synthesis of a polysubstituted aminothiophene using a modification of the Gewald reaction.
Materials:
-
This compound (1.49 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add morpholine to the mixture and stir at room temperature for 30 minutes.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Heat the mixture at 50°C for 3 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize from ethanol to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Protocol 3: Synthesis of 2-Amino-4-(4-chlorophenyl)-4H-pyran-3-carbonitrile
This protocol details a three-component synthesis of a functionalized 4H-pyran.
Materials:
-
This compound (1.49 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
Combine this compound, 4-chlorobenzaldehyde, and malononitrile in ethanol in a 50 mL round-bottom flask.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 2 hours.
-
The product will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the desired 2-amino-4-(4-chlorophenyl)-4H-pyran-3-carbonitrile.
Visualizations
Caption: Workflow for the three-component synthesis of 2-aminothiazoles.
Caption: Reaction pathway for the Gewald-type synthesis of 2-aminothiophenes.
Caption: Logical flow for the synthesis of 2-amino-4H-pyrans.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Benzyl Thiocyanate Isomerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the isomerization of benzyl (B1604629) thiocyanate (B1210189) to its isothiocyanate counterpart during synthesis and purification.
Troubleshooting Guide: Minimizing Isothiocyanate Formation
Unwanted isomerization to benzyl isothiocyanate is a common challenge. This guide will help you identify the potential causes and implement effective solutions.
| Symptom | Potential Cause | Suggested Solution & Explanation |
| High percentage of benzyl isothiocyanate in the crude reaction mixture. | High Reaction Temperature: The isomerization is thermodynamically controlled, meaning the more stable isothiocyanate is favored at elevated temperatures.[1] | Lower the reaction temperature. Aim for kinetic control by running the reaction at room temperature or below. For the reaction of benzyl halides with thiocyanate salts, temperatures between 0°C and 25°C are often optimal. |
| Inappropriate Solvent: Protic solvents (e.g., ethanol, methanol) can promote isomerization and react with the isothiocyanate product.[2][3] Polar aprotic solvents can also influence the reaction outcome.[1] | Use a non-polar or biphasic solvent system. Toluene (B28343), in a biphasic system with water and a phase-transfer catalyst, is an excellent choice to minimize isomerization.[1] If a single solvent is necessary, consider less polar aprotic solvents. | |
| Presence of Lewis Acid Catalysts: Lewis acids such as zinc chloride can effectively catalyze the rearrangement of thiocyanates to isothiocyanates.[1] | Avoid Lewis acidic conditions. Ensure all reagents and solvents are free from acidic impurities. | |
| Prolonged Reaction Time: Even at lower temperatures, extended reaction times can allow the reaction to progress towards the thermodynamic product (isothiocyanate). | Monitor the reaction closely. Use TLC or GC to determine the point of maximum benzyl thiocyanate formation and quench the reaction promptly. | |
| Increased isothiocyanate content after workup and purification. | High Temperatures During Solvent Removal: Heating during solvent evaporation can provide the energy needed for isomerization.[1] | Remove solvent under reduced pressure at low temperatures. Use a rotary evaporator with a water bath kept below 40°C. |
| Isomerization on Silica (B1680970) Gel: Standard silica gel is acidic and can catalyze the isomerization of this compound during column chromatography. | Use neutralized silica gel or an alternative purification method. Prepare a slurry of silica gel with a solvent containing 1-2% triethylamine (B128534) to neutralize the acidic sites. Alternatively, consider purification by recrystallization or preparative HPLC. | |
| Acidic or Basic Residues: Residual acids or bases from the workup can catalyze isomerization during storage or subsequent steps. | Ensure thorough washing of the organic phase. Wash with saturated sodium bicarbonate solution to remove acids and with brine to remove residual salts before drying and concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the isomerization of this compound to benzyl isothiocyanate?
A1: The isomerization is a classic example of kinetic versus thermodynamic control. This compound is the kinetically favored product, meaning it forms faster under milder conditions. However, benzyl isothiocyanate is the thermodynamically more stable isomer. Given sufficient energy (e.g., heat) or a catalyst, the initially formed this compound will rearrange to the more stable isothiocyanate.[1]
Q2: What are the key factors that influence the rate of isomerization?
A2: The primary factors are:
-
Temperature: Higher temperatures significantly accelerate the isomerization rate.[1]
-
Catalysts: Lewis acids are potent catalysts for this rearrangement.[1]
-
Solvent: The choice of solvent can influence the reaction pathway and the stability of the transition state.[1][2]
-
Structure of the Organic Group: Benzylic and allylic thiocyanates are particularly prone to isomerization due to the stability of the carbocation-like transition state.[1]
Q3: How can I store this compound to prevent isomerization?
A3: For long-term storage, it is recommended to keep pure this compound in a cool, dark place, preferably in a freezer at -20°C. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.[1]
Q4: What analytical techniques can be used to differentiate and quantify this compound and benzyl isothiocyanate?
A4: Several techniques are effective:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water can effectively separate and quantify both isomers.[4]
-
Gas Chromatography (GC): GC can also be used for separation and quantification, especially for volatile samples.[5]
-
Infrared (IR) Spectroscopy: The C-N stretching frequencies for thiocyanates (around 2140-2175 cm⁻¹) and isothiocyanates (a broad, intense band around 2040-2150 cm⁻¹) are distinct and can be used for qualitative identification.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the synthesis of this compound, highlighting conditions that favor the formation of the desired product over its isothiocyanate isomer.
Table 1: Yields of Substituted Benzyl Thiocyanates via Microwave-Assisted Synthesis
This table illustrates the yields of various benzyl thiocyanates prepared from the corresponding benzyl chlorides and sodium thiocyanate using PEG400 as a phase-transfer catalyst under microwave irradiation. While the percentage of the isothiocyanate byproduct is not reported, the high yields of the thiocyanate suggest this is a promising method for minimizing isomerization.
| Entry | Substituted Benzyl Chloride | Time (min) | Yield (%) |
| 1 | C₆H₅CH₂Cl | 5 | 88 |
| 2 | 4-ClC₆H₄CH₂Cl | 7 | 85 |
| 3 | 2-ClC₆H₄CH₂Cl | 7 | 87 |
| 4 | 4-BrC₆H₄CH₂Cl | 7 | 86 |
| 5 | 4-CH₃OC₆H₄CH₂Cl | 4 | 90 |
| 6 | 4-CH₃C₆H₄CH₂Cl | 5 | 89 |
| 7 | 4-NO₂C₆H₄CH₂Cl | 8 | 82 |
| 8 | 2-NO₂C₆H₄CH₂Cl | 8 | 84 |
| 9 | C₁₀H₇CH₂Cl (1-naphthylmethyl chloride) | 6 | 85 |
Adapted from Cao, Y. Q., et al. (2012). Rapid and efficient synthesis of benzyl thiocyanates via microwave assisted heating. Organic Chemistry: An Indian Journal.[6]
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using Phase-Transfer Catalysis
This protocol is designed to minimize the formation of benzyl isothiocyanate by using mild, biphasic reaction conditions which favor kinetic control.
Materials:
-
Benzyl bromide
-
Sodium thiocyanate (NaSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq) and TBAB (0.1 eq) in toluene.
-
In a separate beaker, prepare a solution of NaSCN (1.5 eq) in deionized water.
-
Add the aqueous NaSCN solution to the toluene solution of benzyl bromide.
-
Stir the biphasic mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
Protocol 2: Purification of this compound using Neutralized Silica Gel Chromatography
This protocol describes how to perform column chromatography while minimizing the risk of acid-catalyzed isomerization.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Triethylamine (TEA)
-
Ethyl acetate
Procedure:
-
Prepare the neutralized silica gel slurry: In a fume hood, add silica gel to a suitable non-polar solvent for your chromatography (e.g., hexane). Add 1-2% (v/v) of triethylamine to the slurry and mix well.
-
Pack the column: Pack the chromatography column with the neutralized silica gel slurry.
-
Equilibrate the column: Flush the packed column with the chosen eluent system (e.g., a mixture of hexane and ethyl acetate) until the eluent running through is neutral (can be checked with pH paper).
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute and collect fractions: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Isolate the product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure at a low temperature (<40°C).
Visualizations
Caption: Kinetic vs. Thermodynamic control in this compound synthesis.
Caption: A decision tree for troubleshooting this compound isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Optimizing reaction conditions for benzyl thiocyanate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl (B1604629) thiocyanate (B1210189).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzyl thiocyanate, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a low yield of this compound or no product at all. What are the possible reasons and how can I improve it?
Answer: Low or no yield in this compound synthesis can stem from several factors related to reactants, reaction conditions, and catalyst efficiency.
-
Inefficient Phase-Transfer Catalysis: The reaction between the organic benzyl halide and the inorganic thiocyanate salt occurs at the interface of two immiscible phases. A phase-transfer catalyst (PTC) is crucial for transporting the thiocyanate anion into the organic phase.
-
Solution: Ensure you are using an effective PTC. Polyethylene glycol (PEG), particularly PEG400, has been shown to be an efficient and environmentally friendly catalyst for this reaction.[1] Quaternary ammonium (B1175870) salts can also be effective.[2] The optimal amount of PEG400 has been found to be around 5 mol%.[1] Using too little catalyst will not effectively drive the reaction, while an excess can complicate product purification.[1]
-
-
Reaction Temperature and Time: Conventional heating methods often require several hours to achieve high yields.[1]
-
Solution: Consider using microwave-assisted synthesis, which can significantly reduce reaction times to a few minutes and often leads to higher yields.[1][3] If using conventional heating, ensure the reaction is heated for a sufficient duration and at an appropriate temperature. Refluxing in a suitable solvent is a common practice.[4]
-
-
Poor Quality of Reactants: The purity of benzyl chloride can significantly impact the yield of benzyl cyanide, a related synthesis, suggesting that similar issues could affect this compound synthesis.
-
Solution: Use pure, distilled benzyl halide to avoid side reactions.
-
-
Substituent Effects: The electronic properties of substituents on the benzyl ring can influence the reaction rate. Electron-donating groups can stabilize the benzylic carbocation intermediate, potentially favoring the reaction.[1]
-
Solution: Be aware of the electronic nature of your substrate. For substrates with electron-withdrawing groups, you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more efficient catalyst system).
-
Issue 2: Formation of Benzyl Isothiocyanate as a Major Byproduct
Question: My final product is contaminated with a significant amount of benzyl isothiocyanate. How can I selectively synthesize the thiocyanate isomer?
Answer: The formation of the isothiocyanate isomer is a common problem in this synthesis, as the thiocyanate anion is an ambident nucleophile, meaning it can attack via the sulfur or the nitrogen atom. The selectivity is influenced by the reaction mechanism and conditions.
-
Reaction Mechanism: The formation of benzyl isothiocyanate is more likely in reactions that proceed through an SN1-type mechanism, which involves a carbocation intermediate. Benzyl halides are prone to this pathway due to the stability of the benzyl carbocation. Harder nucleophiles (like the nitrogen end of the thiocyanate ion) tend to react at the harder electrophilic center (the carbocation), while softer nucleophiles (the sulfur end) prefer to react via an SN2 mechanism.
-
Solution: To favor the SN2 pathway and the formation of this compound, use conditions that promote this mechanism. This includes using a polar aprotic solvent and a good leaving group on the benzyl substrate.
-
-
Reaction Temperature: Higher reaction temperatures can promote the isomerization of the initially formed this compound to the more thermodynamically stable benzyl isothiocyanate.[5]
-
Solvent Choice: The solvent can influence the nucleophilicity of the thiocyanate anion.
-
Solution: While a variety of solvents can be used, for microwave-assisted synthesis, solvent-free conditions with PEG400 as a catalyst have proven effective in producing high yields of this compound.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my this compound product. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the isothiocyanate isomer, and other byproducts.
-
Standard Purification Techniques:
-
Extraction: After the reaction, the mixture can be extracted with a suitable organic solvent like diethyl ether or dichloromethane.[6][7]
-
Washing: The organic layer should be washed with water to remove inorganic salts and any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[6]
-
Solvent Removal: Remove the solvent under reduced pressure.[5] Be cautious with temperature during this step to avoid isomerization.[5]
-
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating this compound from its isothiocyanate isomer and other impurities.[6]
-
Tip: To prevent isomerization on silica gel, you can neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent or minimize the time the compound spends on the column.[5]
-
-
Distillation: If the product is thermally stable enough, distillation under reduced pressure can be an effective purification method.[4]
-
Recrystallization: this compound is a solid at room temperature, so recrystallization from a suitable solvent can be a good purification technique.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The reaction of benzyl chloride with an alkali thiocyanate, such as sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH₄SCN), is the most common method.[1] To enhance efficiency, the use of a phase-transfer catalyst (PTC) like PEG400 and microwave irradiation is highly recommended.[1] This approach offers rapid reaction times (minutes) and high yields (often exceeding 90%).[1]
Q2: How does a phase-transfer catalyst (PTC) work in this synthesis?
A2: A PTC, such as PEG or a quaternary ammonium salt, facilitates the transfer of the thiocyanate anion (SCN⁻) from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved. The catalyst forms an ion pair with the thiocyanate anion, and the lipophilic nature of the catalyst's organic groups allows this ion pair to be soluble in the organic solvent, thereby enabling the reaction to proceed at a much faster rate.[9]
Q3: Can I use benzyl bromide instead of benzyl chloride?
A3: Yes, benzyl bromide can be used. Bromide is a better leaving group than chloride, which may lead to a faster reaction. However, the choice of halide may also influence the SN1 versus SN2 pathway and thus the ratio of thiocyanate to isothiocyanate product.
Q4: What are the main side reactions to be aware of?
A4: The primary side reaction is the formation of the isomeric benzyl isothiocyanate. Other potential side reactions include the formation of dibenzyl ether if water is present and the reaction is carried out under basic conditions, and elimination reactions, although these are less common for benzyl halides.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (benzyl halide), you can observe the disappearance of the starting material spot and the appearance of the product spot.
Quantitative Data Summary
The following tables summarize quantitative data on the synthesis of this compound under various conditions.
Table 1: Microwave-Assisted Synthesis of Substituted Benzyl Thiocyanates [1]
| Entry | Benzyl Chloride Derivative | Time (min) | Yield (%) |
| 1 | Benzyl chloride | 3 | 92 |
| 2 | 4-Methylbenzyl chloride | 3 | 94 |
| 3 | 4-Bromobenzyl chloride | 3 | 93 |
| 4 | 4-Methoxybenzyl chloride | 3 | 95 |
| 5 | 4-Nitrobenzyl chloride | 4 | 90 |
| 6 | 2-Chlorobenzyl chloride | 4 | 91 |
Reaction Conditions: Benzyl chloride derivative, NaSCN, and PEG400 (5 mol%) under solvent-free microwave irradiation.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound using PEG400 [1]
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG400)
-
Commercial microwave oven
-
Round-bottom flask
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix benzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG400 (0.5 mmol, 5 mol%).
-
Place the flask in a commercial microwave oven and irradiate for 3 minutes at a suitable power level (e.g., 210 W).
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Add water (20 mL) to the reaction mixture and extract the product with diethyl ether (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: A logical diagram outlining potential causes and solutions for low product yield.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Phase Transfer Catalytic Effects for Thiocyanate Displacement on Benzyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of asymmetric disulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Improving yield and purity in benzyl thiocyanate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve yield and purity in benzyl (B1604629) thiocyanate (B1210189) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzyl thiocyanate?
A1: The most prevalent method is the nucleophilic substitution reaction between a benzyl halide (typically benzyl chloride or benzyl bromide) and an alkali metal thiocyanate, such as sodium or potassium thiocyanate. This reaction is often facilitated by a phase-transfer catalyst (PTC) in a biphasic system or accelerated using microwave irradiation to improve yields and reduce reaction times.[1]
Q2: What is the difference between this compound and benzyl isothiocyanate, and how can I avoid the formation of the isomer?
A2: this compound (C₆H₅CH₂SCN) and benzyl isothiocyanate (C₆H₅CH₂NCS) are isomers. The thiocyanate has the SCN group bonded through sulfur, while the isothiocyanate is bonded through nitrogen. The formation of the isothiocyanate isomer is a common side reaction. The selectivity for this compound is influenced by the reaction conditions. Generally, using polar aprotic solvents and controlling the temperature can favor the formation of the thiocyanate. Some modern synthetic methods, such as those using specific phase-transfer catalysts, report high selectivity with minimal formation of the isothiocyanate isomer.[2]
Q3: What are the typical purity levels for commercially available this compound?
A3: Commercially available this compound typically has a purity of 95-97% or higher.[3][4] It is often a solid with a low melting point (around 39-42°C) or a clear, pale yellow oil.[3][5][6]
Q4: What are the key safety precautions when working with this compound and its reagents?
A4: this compound is harmful if swallowed, inhaled, or in contact with skin.[6] Reagents like benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood. Alkali metal thiocyanates and cyanides are toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Low Yield
| Issue | Potential Cause | Recommended Action |
| Low or no product formation | Ineffective Catalyst: The phase-transfer catalyst (PTC) is not efficiently transferring the thiocyanate anion to the organic phase. | • Ensure the PTC is appropriate for your solvent system. Polyethylene glycol (PEG) is a good, low-cost alternative to crown ethers or quaternary ammonium (B1175870) salts.• Optimize the catalyst loading; typically 5 mol% is a good starting point. |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | • For conventional heating, consider refluxing the reaction mixture.[1]• Microwave-assisted synthesis can significantly reduce reaction time from hours to minutes and increase yield.[1] | |
| Poor Reagent Quality: Benzyl halide may have degraded or contains impurities. | • Use freshly distilled benzyl halide for best results. The quality of the benzyl chloride significantly impacts the yield.[7] | |
| Product loss during workup | High Catalyst Concentration: Using too much PEG can lead to product loss during the washing steps. | • Reduce the amount of PEG catalyst used to the optimal level (around 5 mol%). |
| Product Volatility: this compound can be lost during solvent evaporation if not done carefully. | • Evaporate the solvent under reduced pressure and at a controlled, low temperature. |
Purity Issues
| Issue | Potential Cause | Recommended Action |
| Presence of benzyl isothiocyanate | Reaction Conditions: Certain conditions can favor the formation of the thermodynamically more stable isothiocyanate isomer. | • Adjust the solvent system. Polar aprotic solvents generally favor thiocyanate formation.• Lowering the reaction temperature may increase selectivity for the desired product. |
| Presence of unreacted benzyl halide | Incomplete Reaction: The reaction has not gone to completion. | • Increase the reaction time or temperature.• Ensure a slight excess of the thiocyanate salt is used. |
| Product discoloration (yellowing) | Formation of Impurities: The presence of isocyanide or other side products can cause discoloration. | • For purification, wash the crude product with a 50% sulfuric acid solution to remove isocyanide impurities, followed by washes with sodium bicarbonate and sodium chloride solutions.[7] |
| Degradation: The product may be unstable at high temperatures. | • Purify via vacuum distillation rather than distillation at atmospheric pressure to avoid degradation.[7] Recrystallization is also an effective purification method if the crude product is solid. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis Using a Phase-Transfer Catalyst
This method, adapted from microwave-assisted protocols, allows for rapid and high-yield synthesis of this compound.[1]
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vessel, combine benzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG-400 (5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 300-500W) for 3-5 minutes. Monitor the reaction progress by TLC using a petroleum ether/ethyl acetate (10:1 v/v) eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water to remove PEG-400 and any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| Substituted Benzyl Chlorides, NaSCN | PEG-400 (5 mol%) | Microwave, Solvent-free | Up to 95% | |
| Benzyl Halide, NH₄SCN | PEG-DIL-MnCl₄ / H₂O | 100 °C | High Yields | [1] |
Protocol 2: Conventional Synthesis in Aqueous Alcohol
This is a traditional method for this compound synthesis.[7]
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN) - Note: This protocol uses NaCN to produce benzyl cyanide, which can be adapted for this compound by substituting with NaSCN.
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium thiocyanate in a minimal amount of warm water.
-
Add a solution of benzyl chloride in 95% ethanol to the flask.
-
Heat the mixture under reflux on a steam bath for 4 hours.
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
Distill off the ethanol from the filtrate.
-
Cool the remaining residue and separate the organic layer (crude this compound).
-
Wash the crude product with water.
-
Purify the product by vacuum distillation.
Visual Guides
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A troubleshooting flowchart for addressing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]
- 5. This compound - Enamine [enamine.net]
- 6. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting side reactions in benzyl thiocyanate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) thiocyanate (B1210189). Our resources are designed to help you identify and resolve common side reactions and other experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield of Benzyl Thiocyanate
A diminished yield of the desired this compound can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature. For the reaction of benzyl chloride with potassium thiocyanate, heating is typically required.
-
Poor Reagent Quality: Use pure, dry reagents and solvents. The quality of the benzyl halide can significantly impact the yield.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.
-
-
Prevalence of Side Reactions:
-
Isomerization to Benzyl Isothiocyanate: This is a common issue, especially at higher temperatures. The isothiocyanate is the thermodynamically more stable isomer.[2] To minimize this, use the lowest effective reaction temperature and avoid prolonged heating.[2]
-
Formation of Dibenzyl Disulfide: This can occur if the thiocyanate ion is oxidized or if there are sulfur-transfer side reactions, particularly when using reagents like thiourea.
-
Formation of Benzyl Thioethers: If using thiourea, the intermediate thiolate can react with another molecule of benzyl halide to form a thioether.[3]
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.
-
Distillation: this compound can be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and prevent thermal decomposition or isomerization.[1]
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Benzyl Isothiocyanate Impurity
The formation of benzyl isothiocyanate is a common side reaction. Its presence can be confirmed by spectroscopic methods such as NMR and IR.
Identifying Benzyl Isothiocyanate:
-
¹H NMR: The methylene (B1212753) protons (-CH₂-) of benzyl isothiocyanate appear at a different chemical shift compared to this compound.
-
IR Spectroscopy: The isothiocyanate group (-N=C=S) has a characteristic strong, broad absorption band around 2040-2150 cm⁻¹, while the thiocyanate group (-S-C≡N) shows a sharp, weaker band around 2140-2175 cm⁻¹.[2]
Strategies to Minimize Isomerization:
-
Temperature Control: This is the most critical factor. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key.[2]
-
Reaction Time: Avoid unnecessarily long reaction times, as this provides more opportunity for the thermodynamically favored isothiocyanate to form.
-
Solvent Choice: While some studies suggest a minor influence of solvent polarity on the isomerization of certain thiocyanates, for reactions that may proceed through an ionic transition state, the choice of solvent can be a factor.[2]
-
Catalyst Selection: Avoid Lewis acidic conditions, as acids can catalyze the isomerization.[2]
Issue 3: Formation of Disulfide and Thioether Byproducts
These byproducts are more common when using certain sulfur sources like thiourea.
Minimizing Disulfide and Thioether Formation:
-
Control of Stoichiometry: When using thiourea, carefully control the stoichiometry of the benzyl halide to the sulfur source. An excess of the benzyl halide can lead to the formation of thioethers.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may lead to disulfide formation.
-
Alternative Sulfur Source: If disulfide formation is a persistent issue, consider using a different thiocyanate salt, such as potassium or sodium thiocyanate, instead of thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of benzyl isothiocyanate as a side product?
A1: The formation of benzyl isothiocyanate from this compound is a rearrangement reaction. For benzylic and allylic thiocyanates, this isomerization is particularly favorable because they can form stable carbocation-like transition states.[2] The reaction is believed to proceed through an intramolecular mechanism, and it is accelerated by heat and the presence of Lewis acids.[2]
Q2: How can I effectively purify this compound from its isothiocyanate isomer and other byproducts?
A2: Fractional distillation under reduced pressure is a common and effective method for separating this compound from the higher-boiling benzyl isothiocyanate and dibenzyl disulfide.[1] Column chromatography on silica (B1680970) gel can also be used, but care must be taken as the silica gel can sometimes promote isomerization.[2] In such cases, using a less acidic grade of silica gel or neutralizing it with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent can be beneficial.[2]
Q3: What is the role of a phase-transfer catalyst (PTC) in this compound synthesis, and how does it affect side reactions?
A3: In reactions involving an inorganic salt (like KSCN) and an organic substrate in a non-polar organic solvent, a phase-transfer catalyst (such as polyethylene (B3416737) glycol (PEG) or a quaternary ammonium (B1175870) salt) is used to transport the thiocyanate anion from the solid or aqueous phase into the organic phase where the reaction occurs. This can increase the reaction rate and allow for milder reaction conditions (e.g., lower temperatures), which in turn can help to minimize temperature-dependent side reactions like isomerization to benzyl isothiocyanate.
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Yield
| Benzyl Halide | Thiocyanate Salt | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaSCN | PEG-400 | None (Microwave) | - | 0.05 | 92 | [4] |
| 4-Methoxybenzyl Chloride | NaSCN | PEG-400 | None (Microwave) | - | 0.05 | 95 | [4] |
| 4-Nitrobenzyl Chloride | NaSCN | PEG-400 | None (Microwave) | - | 0.07 | 90 | [4] |
| Benzyl Bromide | KSCN | None | Ethanol (B145695)/Water | Reflux | 4 | 80-90 | [1] |
| Benzyl Halide | NH₄SCN | PEG-DIL-MnCl₄ | Water | 100 | - | High | [5] |
Table 2: Physical Properties of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₇NS | 149.21 | 230-235 |
| Benzyl Isothiocyanate | C₈H₇NS | 149.21 | 242-243 |
| Dibenzyl Disulfide | C₁₄H₁₄S₂ | 246.40 | 145 (at 2 mmHg) |
| Dibenzyl Thioether | C₁₄H₁₄S | 214.33 | 140 (at 3 mmHg) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Chloride and Potassium Thiocyanate
Materials:
-
Benzyl chloride
-
Potassium thiocyanate (KSCN)
-
Ethanol (95%)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium thiocyanate in a mixture of ethanol and water.
-
Add benzyl chloride to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling impurities in the first fraction.
-
Carefully increase the temperature to distill the this compound. Collect the fraction that distills at the correct boiling point for the given pressure.
-
Leave any high-boiling residues (such as benzyl isothiocyanate and dibenzyl disulfide) in the distillation flask.
Signaling Pathways and Reaction Mechanisms
Reaction Scheme: Synthesis and Side Reactions
Caption: Key reaction pathways in the synthesis of this compound, including major side reactions.
References
Minimizing dibenzyl disulfide formation in thiocyanate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiocyanate (B1210189) reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of dibenzyl disulfide as a byproduct in the synthesis of benzyl (B1604629) thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing benzyl thiocyanate?
The most common method for synthesizing this compound is the nucleophilic substitution reaction (typically SN2) between a benzyl halide (e.g., benzyl bromide or benzyl chloride) and a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[1]
Q2: How does dibenzyl disulfide form as a byproduct in this reaction?
Dibenzyl disulfide is a common byproduct that can arise through a few potential pathways. The most likely mechanism involves the formation of benzyl thiol as an intermediate. This can happen if the thiocyanate ion acts as a base, or if there is a small amount of water present leading to the hydrolysis of the this compound product. The resulting benzyl thiol is a potent nucleophile and can be readily oxidized to form the symmetrical dibenzyl disulfide.
Q3: Can the thiocyanate salt act as a base to promote side reactions?
Yes, the thiocyanate ion (SCN⁻) is a weak base and can potentially promote side reactions, although it is primarily known as a good nucleophile. In the presence of a protic solvent, it can contribute to the formation of small amounts of benzyl thiol, which can then be oxidized to dibenzyl disulfide.
Troubleshooting Guide
Problem: My reaction is producing a high yield of dibenzyl disulfide instead of the desired this compound.
This is a common issue that can be addressed by carefully controlling the reaction conditions. Here are some potential causes and their solutions:
| Possible Cause | Recommended Solution(s) |
| Presence of Water | Even trace amounts of water can lead to the hydrolysis of this compound to benzyl thiol, which is a precursor to the disulfide byproduct. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Reaction Temperature is Too High | Elevated temperatures can promote side reactions, including the decomposition of the desired product and the formation of byproducts. Running the reaction at a lower temperature can significantly improve the selectivity for this compound. |
| Inappropriate Solvent | The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize the hydrolysis of the thiocyanate product. Phase-transfer catalysis in a biphasic system can also enhance selectivity. |
| Presence of a Strong Base | If the reaction is run in the presence of a base, it can deprotonate any benzyl thiol formed, creating the thiolate anion which is even more readily oxidized to the disulfide. If a base is necessary, a weaker, non-nucleophilic base should be used. |
| Extended Reaction Time | Prolonged reaction times can increase the likelihood of byproduct formation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction once the starting material is consumed. |
Problem: I am observing the formation of benzyl isothiocyanate as a byproduct.
The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. While attack from the sulfur to form the thiocyanate is generally favored (the "soft" end of the nucleophile attacking the "soft" benzylic carbon), some isothiocyanate can be formed, especially under certain reaction conditions.
| Possible Cause | Recommended Solution(s) |
| Hard/Soft Acid/Base Mismatch | The formation of the isothiocyanate (R-NCS) is favored by "harder" electrophiles and in polar, protic solvents. |
| Reaction Conditions | While less common with benzyl halides, the choice of counter-ion for the thiocyanate and the solvent system can influence the S vs. N selectivity. |
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of this compound
This method utilizes microwave irradiation to achieve a rapid and efficient synthesis of this compound with high selectivity.[1]
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG400)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine benzyl chloride (1.0 mmol), sodium thiocyanate (1.2 mmol), and PEG400 (5 mol%).
-
Seal the vessel and irradiate in the microwave reactor at a controlled temperature and time. Optimal conditions may vary depending on the specific benzyl halide and microwave unit.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water to remove PEG400 and any unreacted sodium thiocyanate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
Quantitative Data:
The use of microwave irradiation and a phase-transfer catalyst like PEG400 has been shown to significantly improve the yield of this compound, thus minimizing the formation of dibenzyl disulfide.
| Substrate | Catalyst | Conditions | Yield of this compound (%) | Reference |
| Benzyl chloride | PEG400 | Microwave | >90 | [1] |
| Substituted Benzyl Chlorides | PEG400 | Microwave | 85-95 | [1] |
Protocol 2: Phase-Transfer Catalysis for this compound Synthesis
Phase-transfer catalysis (PTC) is an effective method for reacting aqueous-soluble salts like KSCN with organic-soluble substrates like benzyl chloride, while minimizing side reactions in the aqueous phase.
Materials:
-
Benzyl chloride
-
Potassium thiocyanate (KSCN)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Organic solvent (e.g., dichloromethane (B109758) or toluene)
-
Water
Procedure:
-
Prepare a biphasic system by dissolving potassium thiocyanate in water and the benzyl chloride and tetrabutylammonium bromide in the organic solvent.
-
Combine the two phases in a reaction flask equipped with a stirrer.
-
Stir the mixture vigorously at room temperature or with gentle heating. The TBAB will transfer the thiocyanate ion into the organic phase to react with the benzyl chloride.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Visualizations
Reaction Pathway for this compound and Dibenzyl Disulfide Formation
Caption: Proposed reaction pathways for the formation of this compound and the dibenzyl disulfide byproduct.
Experimental Workflow for Minimizing Dibenzyl Disulfide
Caption: A typical experimental workflow designed to maximize the yield of this compound.
Logical Relationship of Factors Influencing Byproduct Formation
Caption: Key factors that contribute to the formation of dibenzyl disulfide as a byproduct.
References
Technical Support Center: Purification of Crude Benzyl Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude benzyl (B1604629) thiocyanate (B1210189).
Troubleshooting Guide
Issue 1: Low Purity After Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Oily or discolored product | Residual starting materials (e.g., benzyl chloride), side-products (e.g., benzyl isothiocyanate, dibenzyl disulfide), or decomposition products. | - Washing: Wash the crude product with water to remove inorganic salts and then with a saturated sodium bicarbonate solution to neutralize any acidic impurities. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol (B145695) or a hexane (B92381)/ethyl acetate (B1210297) mixture can be effective.[1] - Distillation: For liquid products, vacuum distillation is recommended to separate benzyl thiocyanate from less volatile impurities.[2] |
| Multiple spots on TLC | Presence of various impurities. | - Column Chromatography: Use silica (B1680970) gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the components. - Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.[3] |
| Product darkens over time | Instability, possibly due to exposure to light, air, or residual acidic/basic catalysts. | - Neutralization: Ensure all acidic or basic residues from the synthesis are thoroughly removed by washing. - Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Storage: Store in a cool, dark place, preferably refrigerated at 2-8°C.[4] |
Issue 2: Difficulty with Purification Method
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: Oiling out instead of crystallizing | The solvent is too non-polar for the impurities, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent. - Ensure the crude material is fully dissolved at the solvent's boiling point and then allow it to cool slowly without disturbance. |
| Recrystallization: No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the concentration is too low. | - Partially evaporate the solvent to increase the concentration. - Cool the solution in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization. - Try a less polar solvent system. |
| Vacuum Distillation: Bumping or decomposition | The temperature is too high, or the pressure is not low enough. This compound can decompose at high temperatures.[5] | - Use a vacuum pump that can achieve a lower pressure to reduce the boiling point. - Employ a fractionating column for better separation at a lower temperature.[2] - Ensure a smooth boiling process by using a magnetic stirrer or boiling chips. |
| Column Chromatography: Poor separation of spots | Incorrect eluent polarity. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as benzyl chloride or benzyl alcohol, and side products like benzyl isothiocyanate (an isomer), benzaldehyde, phenylacetonitrile, and dibenzyl disulfide.[4][6] The presence of these depends on the synthetic route employed.
Q2: What is the recommended method for purifying solid crude this compound?
A2: For solid crude this compound, recrystallization is a common and effective method. Solvents such as ethanol or mixtures of hexane and ethyl acetate can be suitable.[1][7]
Q3: How can I purify liquid crude this compound?
A3: Vacuum distillation is the preferred method for purifying liquid this compound.[2] This technique separates the product from non-volatile impurities. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition, as this compound has a high boiling point at atmospheric pressure (230-235 °C).[4]
Q4: My purified this compound is a low-melting solid. Is this normal?
A4: Yes, pure this compound is a solid with a low melting point, typically around 39-41 °C.[8] It may appear as a colorless to light yellow solid or oil depending on the ambient temperature and purity.
Q5: How should I store purified this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Refrigeration at 2-8°C is recommended for long-term storage.[4] It is incompatible with strong oxidizing agents, acids, strong bases, alcohols, and moisture.[5]
Q6: What analytical techniques can be used to assess the purity of this compound?
A6: The purity of this compound can be assessed using several techniques:
-
Gas Chromatography (GC): Provides information on the percentage purity and the presence of volatile impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often used.[3][11]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis.
Quantitative Data Summary
The following table summarizes the purity levels of this compound that can be achieved with different purification and analysis methods.
| Method | Matrix/Source | Achieved Purity / Recovery | Reference |
| Distillation | Papaya Seed Extract | >98% | [6] |
| HPLC Method Validation | Spiked Samples | 98.9–101.3% Recovery | [11] |
| HPTLC Method Validation | Spiked Samples | 98.5-101.2% Recovery | [12] |
| GC Analysis | Commercial Product | ≥95.0% | [4][10] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying liquid or low-melting solid crude this compound.
-
Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen or distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation: a. Begin stirring and gradually reduce the pressure to the desired level (e.g., 10-40 mmHg). b. Slowly heat the distillation flask using a heating mantle. c. Collect and discard any initial low-boiling fractions, which may contain residual solvents or volatile impurities. d. Collect the main fraction at the expected boiling point of this compound under the applied pressure (e.g., 115-120°C at 10 mmHg).[2] e. Stop the distillation when the temperature starts to rise or drop significantly, or when only a dark, tarry residue remains in the distillation flask.
-
Isolation: Allow the apparatus to cool completely before carefully releasing the vacuum. The purified this compound is in the receiving flask.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid crude this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, or a hexane/ethyl acetate mixture).
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. c. If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision logic for selecting a purification method based on impurity type.
References
- 1. LVIII.—Constitution of the salts of s-alkylthiocarbamides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. ベンジルチオシアナート ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(3012-37-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. CN103951598A - Method for extracting benzyl isothiocyanate from papaya seeds - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. This compound - Enamine [enamine.net]
- 9. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 硫氰酸苄酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
Technical Support Center: Optimizing Catalyst Selection for Benzyl Halide to Thiocyanate Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conversion of benzyl (B1604629) halides to benzyl thiocyanates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzyl thiocyanate (B1210189) from benzyl halides.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The chosen catalyst may not be effective under the current reaction conditions. 2. Poor Catalyst Solubility: The phase transfer catalyst (PTC) may not be soluble in both the organic and aqueous phases. 3. Insufficient Nucleophile Concentration: The concentration of the thiocyanate salt in the organic phase is too low. 4. Competing Elimination Reaction: Particularly with stronger bases or sterically hindered substrates.[1] | 1. Catalyst Screening: Evaluate a range of catalysts, including quaternary ammonium (B1175870) salts (e.g., TBAB, Aliquat 336), phosphonium (B103445) salts, or specialized catalysts like PEG-DIL-based MnCl4.[2][3][4][5] 2. Solvent System Optimization: Use a biphasic solvent system (e.g., toluene-water, dichloromethane-water) to facilitate the transfer of the thiocyanate ion. For homogeneous reactions, polar aprotic solvents like acetonitrile (B52724) or DMF can be effective.[6][7] 3. Increase Catalyst Loading: Incrementally increase the molar ratio of the PTC to the benzyl halide. 4. Use a Milder Base: If a base is required, select a milder one to minimize elimination byproducts.[1] |
| Formation of Isothiocyanate Isomer | 1. High Reaction Temperature: Isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate is favored at elevated temperatures.[1][8] 2. Presence of Lewis Acids: Trace amounts of Lewis acidic impurities can catalyze the isomerization.[1] 3. Substrate Structure: Benzylic and allylic thiocyanates are particularly prone to isomerization due to the stability of the carbocation-like transition state.[1] | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or below) to favor the kinetically controlled thiocyanate product.[8] 2. Purification of Reagents: Ensure all reagents and solvents are free from acidic impurities. 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to reduce the time the product is exposed to reaction conditions. |
| Formation of Disulfide Byproducts | 1. Oxidation of Thiocyanate: The thiocyanate ion or the product can be oxidized to form disulfides. 2. Presence of Thiourea Impurities: Thiourea can react with the benzyl halide to form an S-alkylisothiouronium salt, which can then lead to disulfide formation.[9] | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. High Purity Reagents: Use high-purity thiocyanate salts. |
| Reaction is Sluggish or Stalls | 1. Poor Leaving Group: The halide on the benzyl substrate is a poor leaving group (e.g., chloride is less reactive than bromide or iodide).[7] 2. Inefficient Stirring: In a biphasic system, inefficient mixing can limit the interfacial area where the reaction occurs. | 1. Use a More Reactive Halide: If possible, use benzyl bromide or benzyl iodide instead of benzyl chloride.[7] 2. Add a Co-catalyst: In some cases, the addition of a small amount of potassium iodide can promote the reaction of benzyl chloride.[9] 3. Vigorous Stirring: Ensure efficient stirring to maximize the contact between the two phases. |
| Unexpected Color Change | 1. Presence of Iron Impurities: Trace iron(III) ions can form a colored complex with thiocyanate ions.[10] 2. Decomposition of Reagents or Products: At high temperatures, some organic compounds may decompose, leading to colored impurities. | 1. Use High-Purity Reagents and Glassware: Ensure that all materials are free from metal contaminants. 2. Control Reaction Temperature: Avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) in the conversion of benzyl halide to thiocyanate?
A1: In a two-phase system (e.g., an organic solvent and water), the benzyl halide is in the organic phase, and the inorganic thiocyanate salt is in the aqueous phase. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, has both a hydrophilic (charged) head and a lipophilic (organic) tail. It facilitates the reaction by transporting the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[2][11][12]
Q2: Which type of catalyst is most effective for this conversion?
A2: The effectiveness of a catalyst can depend on the specific reaction conditions. Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336 are commonly used and have shown high efficiency.[5] For green chemistry applications, novel catalysts like PEG-DIL-based MnCl4 have been developed to work in water.[2] Ion-exchange resins loaded with thiocyanate ions also offer a selective method for this transformation.[3]
Q3: How can I prevent the formation of the isothiocyanate byproduct?
A3: The formation of isothiocyanate is an isomerization reaction that is often favored at higher temperatures.[1][8] To minimize this side reaction, it is crucial to maintain a low reaction temperature. Additionally, substrates that can form stable carbocations, such as benzylic halides, are more susceptible to isomerization.[1] Therefore, careful control of temperature and reaction time is essential.
Q4: What is the typical reaction mechanism for the thiocyanation of benzyl halides?
A4: The reaction of benzyl halides with thiocyanate ions typically proceeds via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[7][13] This involves a backside attack of the nucleophilic thiocyanate ion on the carbon atom bearing the halide, leading to an inversion of stereochemistry if the carbon is chiral. However, under conditions that favor carbocation formation (e.g., with substrates that can stabilize a positive charge), an S_N1 (Substitution Nucleophilic Unimolecular) mechanism may also be operative.[7][13] The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.[14] In an S_N2 reaction, the softer sulfur atom is the preferred nucleophilic center, leading to the formation of the benzyl thiocyanate.[8]
Q5: What are the key safety precautions to consider during this experiment?
A5: Thiocyanate salts can be toxic if ingested and may release toxic gases, such as hydrogen cyanide, upon contact with strong acids. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzyl halides are often lachrymatory (tear-inducing) and should also be handled with care in a fume hood.[7]
Data Presentation
Table 1: Comparison of Different Catalysts for Benzyl Chloride to this compound Conversion
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PEG-DIL-MnCl4 | Water | 100 | 0.5 | 95 | [2] |
| Aliquat 336 | Toluene | 88-105 | - | 100 | [5] |
| Tetrabutylammonium Bromide (TBAB) | Toluene | 50 | - | 82 | [5] |
| Ethyl Triphenyl Phosphonium Bromide (ETPB) | Liquid-Liquid-Liquid | - | - | High Selectivity | [3] |
| Ion-Exchange Resin (macroporous) | Non water-miscible solvent | - | - | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Phase Transfer Catalyst (General Procedure)
-
Materials:
-
Benzyl halide (e.g., benzyl bromide) (1.0 eq)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN) (1.2-1.5 eq)[7]
-
Phase Transfer Catalyst (e.g., TBAB) (0.05-0.1 eq)
-
Organic Solvent (e.g., Toluene or Dichloromethane)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzyl halide and the phase transfer catalyst in the organic solvent.
-
In a separate beaker, dissolve the thiocyanate salt in water.
-
Add the aqueous solution of the thiocyanate salt to the organic solution in the round-bottom flask.
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 50°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, stop the reaction and allow the layers to separate in a separatory funnel.
-
Collect the organic layer and wash it with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.[7]
-
Protocol 2: Green Synthesis of this compound in Water using PEG-DIL-MnCl4
-
Materials:
-
Benzyl halide (1 mmol)
-
Ammonium thiocyanate (NH₄SCN)
-
PEG-DIL-MnCl4 catalyst
-
Water (H₂O)
-
-
Procedure:
-
To a reaction vessel, add the benzyl halide, ammonium thiocyanate, and the PEG-DIL-MnCl4 catalyst.
-
Add water as the solvent.
-
Heat the reaction mixture to 100°C and stir.
-
Monitor the reaction for completion (typically around 30 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the this compound.[2]
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified S_N2 reaction mechanism for this compound formation.
Caption: Phase transfer catalysis cycle for thiocyanation of benzyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transfer Catalytic Effects for Thiocyanate Displacement on Benzyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. Khan Academy [khanacademy.org]
- 14. Nucleophile - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Laboratory Synthesis of Benzyl Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the laboratory synthesis of benzyl (B1604629) thiocyanate (B1210189).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzyl thiocyanate?
A1: The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between a benzyl halide (typically benzyl chloride or benzyl bromide) and a thiocyanate salt (such as sodium, potassium, or ammonium (B1175870) thiocyanate). To enhance reaction rates and efficiency, especially in biphasic systems, phase-transfer catalysts (PTCs) are often employed.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[2]
Q2: What is the primary challenge when synthesizing and scaling up this compound production?
A2: The principal challenge is the isomerization of the desired product, this compound (R-S-C≡N), into the thermodynamically more stable benzyl isothiocyanate (R-N=C=S).[3] This rearrangement is significantly accelerated by higher temperatures, making thermal management a critical aspect of scaling up the synthesis.[3] Benzyl thiocyanates are particularly prone to this isomerization.[3]
Q3: What are the main safety concerns associated with the synthesis of this compound?
A3: Key safety concerns include:
-
Toxicity of reagents: Thiocyanate salts can release toxic hydrogen cyanide gas if they come into contact with strong acids.
-
Lachrymatory and irritant properties: Benzyl halides and the this compound product are lachrymators and skin/respiratory irritants.
-
Exothermic reaction: The reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions, especially at a larger scale.
-
Flammable solvents: The use of flammable organic solvents requires appropriate handling and storage to mitigate fire hazards.
All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment is crucial before commencing any scale-up.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A typical setup involves spotting the starting benzyl halide, the reaction mixture, and a co-spot of the starting material and reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring of both the consumption of reactants and the formation of products and byproducts.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of starting material remains after the expected reaction time. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor catalyst activity: Inefficient phase-transfer catalyst (PTC) or insufficient catalyst loading. 3. Poor leaving group: Use of benzyl chloride instead of the more reactive benzyl bromide. | 1. Increase reaction time and/or moderately increase temperature, while monitoring for isomerization. 2. Screen different PTCs (e.g., TBAB, Aliquat 336) or increase the catalyst loading. Ensure adequate stirring to facilitate phase mixing. 3. Consider using benzyl bromide as the starting material, which may allow for milder reaction conditions.[3] |
| Formation of significant byproducts. | 1. Isomerization to benzyl isothiocyanate: High reaction temperature or prolonged reaction time. 2. Hydrolysis of benzyl halide: Presence of water in the reaction. 3. Elimination reactions: Use of a strong base with secondary or tertiary benzyl halides. | 1. Lower the reaction temperature and monitor the reaction closely to stop it upon completion.[3] 2. Ensure anhydrous reaction conditions by using dry solvents and reagents. 3. Use a milder base or a biphasic system with a PTC to control the base concentration in the organic phase.[3] |
Issue 2: High Percentage of Benzyl Isothiocyanate Impurity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| GC or NMR analysis shows a significant peak corresponding to benzyl isothiocyanate. | 1. High reaction temperature: Promotes thermal rearrangement. 2. Use of a protic solvent: Can facilitate isomerization. 3. Isomerization during work-up or purification: High temperatures during solvent removal or distillation. Acidic/basic conditions. | 1. Conduct the reaction at the lowest effective temperature (e.g., 40-60°C).[3] 2. Use polar aprotic solvents like acetonitrile (B52724) or DMF, or a two-phase system. 3. Remove solvent under reduced pressure at low temperatures.[3] During purification by distillation, use high vacuum to lower the boiling point. Neutralize the crude product before purification. |
Issue 3: Difficulties During Scale-Up
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction temperature becomes difficult to control and rises rapidly. | Exothermic reaction: Inadequate heat dissipation in a larger reactor. | 1. Slow addition of reagents: Add the benzyl halide to the thiocyanate salt solution dropwise. 2. Efficient cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer. 3. Dilution: Use a larger volume of solvent to help absorb the heat generated. |
| Inconsistent reaction rates and yields compared to lab scale. | Inefficient mixing: Poor mass transfer between phases in a larger volume. | 1. Increase agitation speed: Use a more powerful overhead stirrer. 2. Reactor design: Ensure the reactor geometry and stirrer design are appropriate for efficient mixing of the multiphase system. |
Quantitative Data Summary
Table 1: Effect of Phase-Transfer Catalyst (PTC) on Yield (Illustrative)
| Catalyst (PTC) | Reaction Conditions | Yield of this compound (%) |
| None | Ethanol, reflux, 8h | ~50-60% |
| Tetrabutylammonium (B224687) bromide (TBAB) | Water/Toluene (B28343), 70°C, 3h | ~85-95% |
| Polyethylene glycol (PEG-400) | Solvent-free, microwave (300W), 3-5 min | ~90-95%[2] |
| 18-Crown-6 | Acetonitrile, 60°C, 4h | >90% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Microwave-Assisted Synthesis of Substituted Benzyl Thiocyanates using PEG-400
| Starting Material | Reaction Time (min) | Yield (%) |
| Benzyl chloride | 3 | 92 |
| 4-Bromobenzyl bromide | 3 | 93 |
| 4-Methoxybenzyl chloride | 3 | 95 |
| 4-Nitrobenzyl chloride | 4 | 90 |
Data adapted from a study on microwave-assisted synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is designed to minimize the formation of the isothiocyanate byproduct by using mild, biphasic reaction conditions.
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.2 equivalents) in deionized water.
-
Add toluene to the flask, followed by tetrabutylammonium bromide (0.05 equivalents).
-
Heat the biphasic mixture to 70°C with vigorous stirring.
-
Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 70°C and monitor its progress by TLC (eluent: 10:1 petroleum ether/ethyl acetate). The reaction is typically complete within 2-4 hours.[3]
-
After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
This compound is thermally sensitive, so purification by distillation should be performed under reduced pressure to lower the boiling point and minimize isomerization.
Apparatus:
-
A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.
-
Use a stir bar for smooth boiling; boiling chips are ineffective under vacuum.
-
Ensure all glassware is free of cracks and grease all joints to prevent leaks.
Procedure:
-
Assemble the vacuum distillation apparatus and connect it to a vacuum trap and a vacuum source (e.g., a vacuum pump).
-
Place the crude this compound in the distillation flask with a stir bar.
-
Turn on the stirring and then slowly apply the vacuum.
-
Once a stable, low pressure is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the measured pressure. The boiling point of this compound is approximately 230-235°C at atmospheric pressure, which will be significantly lower under vacuum.
-
After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 3: Purification by Recrystallization
If the crude this compound is a solid or can be solidified, recrystallization is a viable purification method.
Procedure:
-
Solvent Selection: Test various solvents to find one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.
References
Technical Support Center: Optimizing Collision Energy for MS/MS Analysis of Benzyl Thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing collision energy for the tandem mass spectrometry (MS/MS) analysis of benzyl (B1604629) thiocyanate (B1210189). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for benzyl thiocyanate in positive ionization mode?
A1: In positive ionization mode, the expected precursor ion for this compound is the protonated molecule, [M+H]⁺. With a molecular weight of approximately 149.21 g/mol , the expected precursor ion will have a mass-to-charge ratio (m/z) of 150.2.
Q2: What are the primary product ions to monitor for this compound in MS/MS analysis?
A2: The primary fragmentation of this compound, similar to its isomer benzyl isothiocyanate, involves the loss of the thiocyanate group, resulting in the formation of the stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.1.[1][2] This is typically the most abundant fragment ion and is ideal for quantification.
Q3: Why is optimizing collision energy crucial for this compound analysis?
A3: Collision energy is a critical parameter in MS/MS that directly influences the fragmentation of the precursor ion.[1] Optimizing this energy is essential to maximize the production of the desired product ion (m/z 91.1), thereby enhancing the sensitivity and specificity of the assay. An unoptimized collision energy can lead to either insufficient fragmentation or excessive fragmentation, both of which result in a weaker signal and compromised data quality.
Q4: Is there a universal optimal collision energy for this compound?
A4: No, the optimal collision energy is instrument-dependent and needs to be empirically determined for each specific mass spectrometer.[1] Factors such as the make and model of the instrument, the collision cell design, and the gas used for collision-induced dissociation (CID) will affect the optimal value.
Q5: I am not observing a strong signal for my precursor ion. What are some potential causes?
A5: A weak precursor ion signal can stem from several factors. First, ensure your sample concentration is appropriate for the instrument's sensitivity range. Next, optimize the ionization source parameters, including the capillary voltage, source temperature, and gas flows (e.g., nebulizer and drying gas). The composition of your mobile phase can also significantly impact ionization efficiency; for positive mode, using a mobile phase with a small amount of acid, such as 0.1% formic acid, can improve protonation.
Quantitative Data Summary
The following table provides a summary of the key mass spectrometric parameters for the analysis of this compound. Note that the collision energy is a starting point and should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Starting Collision Energy (eV) |
| This compound | 150.2 | 91.1 | 15 - 25 |
Experimental Protocols
Protocol for Optimizing Collision Energy
This protocol outlines the steps to empirically determine the optimal collision energy for the MS/MS transition of this compound.
-
Prepare a Standard Solution: Prepare a working standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL in a 50:50 acetonitrile:water solution with 0.1% formic acid).
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate. This provides a continuous and stable signal for optimization.
-
Select Precursor Ion: In your mass spectrometer software, set the instrument to select the precursor ion of this compound (m/z 150.2) in positive ionization mode.
-
Perform a Product Ion Scan: While monitoring the precursor ion, perform a product ion scan to confirm the presence of the major fragment ion at m/z 91.1.
-
Ramp the Collision Energy: Set up an experiment where the collision energy for the m/z 150.2 → 91.1 transition is ramped over a range (e.g., from 5 eV to 40 eV in 2 eV increments).
-
Monitor Product Ion Intensity: At each collision energy value, monitor the intensity of the product ion (m/z 91.1).
-
Plot the Data: Plot the intensity of the product ion as a function of the collision energy. The collision energy that produces the maximum product ion intensity is the optimal value for that transition.
-
Verify with a Chromatographic Run: Incorporate the determined optimal collision energy into your LC-MS/MS method and inject a standard to confirm the signal intensity and peak shape under chromatographic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Product Ion Signal | 1. Incorrect precursor ion selection.2. Collision energy is too low.3. Inefficient fragmentation. | 1. Verify the m/z of the precursor ion is set to 150.2.2. Increase the collision energy in increments.3. Check collision cell gas pressure and consider a wider range for collision energy optimization. |
| High Background Noise | 1. Contaminated ion source.2. Matrix effects from the sample. | 1. Clean the ion source according to the manufacturer's instructions.2. Improve sample preparation to remove interfering matrix components. Consider using a deuterated internal standard. |
| Inconsistent Signal Intensity | 1. Unstable infusion of the standard.2. Fluctuations in collision cell pressure. | 1. Ensure the infusion pump is delivering a constant flow rate.2. Check the collision gas supply and regulator for stability. |
| Precursor Ion Still Abundant in Product Ion Scan | 1. Collision energy is too low. | 1. Gradually increase the collision energy to induce more fragmentation. |
| Multiple Product Ions Observed | 1. Collision energy is too high, causing excessive fragmentation. | 1. Reduce the collision energy to favor the formation of the primary product ion (m/z 91.1). |
Visualizations
Caption: Experimental workflow for optimizing collision energy for this compound.
Caption: Simplified signaling pathways potentially modulated by benzyl isothiocyanate.[3][4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor signal intensity in mass spectrometry of benzyl thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity and other related issues during the mass spectrometry analysis of benzyl (B1604629) thiocyanate (B1210189).
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for my benzyl thiocyanate sample. What are the potential causes?
Poor signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:
-
Suboptimal Ionization: this compound, being a moderately polar compound, may not ionize efficiently under the selected conditions.
-
In-source Fragmentation: The molecule might be fragmenting within the ion source before it can be detected as the intact molecular ion.
-
Sample Degradation: The compound may be unstable in the chosen solvent or at the temperatures used in the analytical workflow.
-
Matrix Effects: Components in the sample matrix could be suppressing the ionization of this compound.
-
Incorrect Instrument Parameters: The mass spectrometer settings, such as voltages and gas flows, may not be optimized for this specific analyte.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?
Both ESI and APCI can be used for the analysis of this compound, and the optimal choice may depend on your specific instrumentation and sample matrix.
-
ESI is a soft ionization technique suitable for polar to moderately polar compounds. For this compound, ESI may yield the protonated molecule [M+H]+ or other adducts. However, its efficiency can be limited if the compound has low polarity.
-
APCI is generally more suitable for less polar and more volatile compounds.[1] Since this compound is less polar than its isothiocyanate isomer, APCI could potentially provide better ionization efficiency.[2] It is also less susceptible to matrix effects from salts.[2]
Recommendation: If you are experiencing low signal with ESI, consider switching to APCI. It is advisable to test both ionization sources to determine the best option for your specific experimental conditions.
Q3: I see a prominent peak at m/z 91 but a very weak or absent peak for the molecular ion (m/z 149). What is happening?
This is a classic sign of in-source fragmentation. The benzyl group in this compound is prone to fragmentation, leading to the formation of the very stable tropylium (B1234903) ion at m/z 91.[3] If the energy in the ion source is too high (e.g., high capillary voltage or source temperature), the this compound molecule can fragment immediately after ionization, resulting in a strong signal for the fragment and a weak signal for the parent ion.
To mitigate this, you can:
-
Reduce the fragmentor or declustering potential voltage.[3]
-
Lower the ion source temperature.[3]
-
Optimize other source parameters to ensure "softer" ionization conditions.
Q4: What are the expected adducts of this compound in ESI-MS?
In addition to the protonated molecule [M+H]+ (m/z 150.0), this compound can form several other adducts, especially in the presence of salts or certain mobile phase additives. Being aware of these can help in identifying your compound. Some predicted adducts are listed in the table below.[4]
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion, common adducts, and major fragment ions of this compound.
| Ion Species | Formula | m/z (monoisotopic) | Notes |
| Molecular Ion | [C8H7NS]+ | 149.03 | Observed in techniques like Electron Ionization (EI). |
| Protonated Molecule | [M+H]+ | 150.04 | Commonly observed in positive mode ESI and APCI. |
| Sodium Adduct | [M+Na]+ | 172.02 | Common adduct when sodium salts are present.[4] |
| Ammonium Adduct | [M+NH4]+ | 167.06 | Can be observed when using ammonium-based buffers.[4] |
| Potassium Adduct | [M+K]+ | 187.99 | Common adduct when potassium salts are present.[4] |
| Tropylium Ion | [C7H7]+ | 91.05 | Major fragment ion due to loss of the thiocyanate group. |
| Thiocyanate Fragment | [CH2SCN]+ | 72.99 | Fragment resulting from cleavage of the benzyl C-C bond. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is a general guideline for preparing this compound in a common biological matrix like plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing your internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[5]
Protocol 2: Direct Infusion Analysis for Signal Optimization
Direct infusion is useful for optimizing mass spectrometer parameters without chromatographic interference.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion Setup: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Parameter Optimization: While infusing, adjust key parameters such as capillary voltage, source temperature, nebulizer gas flow, and fragmentor voltage to maximize the signal intensity of the desired ion (e.g., [M+H]+ at m/z 150.0).
Troubleshooting Workflow for Poor Signal Intensity
The following diagram illustrates a logical workflow for troubleshooting poor signal intensity of this compound.
Predicted Fragmentation Pathway of this compound
This diagram shows the primary fragmentation pathway of the this compound molecular ion.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. youtube.com [youtube.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. PubChemLite - this compound (C8H7NS) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reverse-Phase HPLC Analysis of Benzyl Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the separation of benzyl (B1604629) thiocyanate (B1210189) in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an RP-HPLC method for benzyl thiocyanate?
A common starting point for separating this compound involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water.[1][2][3] An isocratic method with a 50:50 (v/v) ratio of acetonitrile to water can be effective.[1][2][3] Alternatively, a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[4][5]
Q2: My this compound peak is showing poor shape (tailing or fronting). What are the most common causes?
Poor peak shape for this compound can stem from several issues. Peak tailing is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[6] Peak fronting may indicate column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[6]
Q3: Can the stability of this compound affect my HPLC separation?
Yes, the stability of isothiocyanates and related compounds like thiocyanates can be a concern. They can be unstable and may precipitate in highly aqueous mobile phases, leading to poor peak shape and inaccurate quantification. It is crucial to prepare solutions fresh and consider the compound's stability in your chosen sample solvent and mobile phase.[7] In some cases, increasing the column temperature (e.g., to 40-60°C) can improve solubility and peak shape.[7]
Q4: I am not getting enough retention for this compound on my C18 column. How can I increase its retention time?
To increase the retention of a moderately polar compound like this compound, you can decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[8] This will increase the interaction of the analyte with the non-polar stationary phase. Other strategies include slowing the flow rate or exploring different column chemistries designed to retain polar analytes more effectively.[8]
Troubleshooting Guide
Problem 1: Poor Peak Shape - Tailing
Q: My this compound peak has a significant tail. How can I fix this?
A: Peak tailing is typically caused by secondary interactions with the column's stationary phase. Here are several strategies to resolve this issue:
-
Lower Mobile Phase pH: If you are using a standard silica-based C18 column, adding an acid modifier to lower the mobile phase pH (e.g., to 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the analyte.[6] Phosphoric acid or formic acid are common choices.[4][5]
-
Use an End-Capped Column: Employ a column that has been "end-capped." This chemical modification neutralizes most of the active silanol groups, minimizing secondary interactions.[6]
-
Add a Mobile Phase Modifier: Introducing a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.
-
Check for Column Contamination: Column contamination can also lead to peak tailing. Try flushing the column with a strong solvent to remove any adsorbed impurities.[9]
Problem 2: Poor Peak Shape - Fronting or Splitting
Q: My this compound peak is fronting or splitting into two. What is the cause?
A: Peak fronting and splitting often point to issues at the head of the column or with the sample itself.
-
Reduce Sample Concentration/Volume: Peak fronting is a classic symptom of column overload.[6][10] Try diluting your sample or reducing the injection volume.[6]
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[6]
-
Check for Column Voids or Blockages: A split peak can indicate a partially blocked column inlet frit or a void in the column packing material.[6] This can cause the sample to travel through different paths, resulting in a split peak.[6][11] Try backflushing the column or, if the problem persists, the column may need to be replaced.[10]
Problem 3: Co-elution and Poor Resolution
Q: this compound is co-eluting with an impurity. How can I improve the separation?
A: Resolving co-eluting peaks requires optimizing the selectivity of your method.
-
Adjust Mobile Phase Composition: Modifying the ratio of your organic solvent to water is the first step. A small change can significantly impact resolution.
-
Implement a Gradient: If an isocratic method is insufficient, a shallow gradient can help separate closely eluting compounds.[9] For example, you could try a slow gradient from 60% to 80% acetonitrile over 20 minutes.[9]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of the two, changes the selectivity of the separation and can resolve co-eluting peaks.
-
Use a Higher Efficiency Column: A column with a smaller particle size (e.g., <3 µm) or a longer length will provide higher efficiency and may provide the necessary resolution.[6]
Data Presentation
Table 1: Example RP-HPLC Method Parameters for this compound and Related Compounds
| Parameter | Method 1: this compound | Method 2: Benzyl Isothiocyanate |
| Column | Newcrom R1 | C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid[4][5] | Acetonitrile:Water (50:50, v/v)[1][2] |
| Flow Rate | Not Specified | 1.0 mL/min[1][2] |
| Detection | Not Specified | UV at 190 nm[1][2][3] |
| Column Temp. | Not Specified | Ambient[1] |
| Retention Time | Not Specified | ~9.3 min[1][2] |
| Notes | Formic acid can be substituted for MS compatibility.[4][5] | Method validated according to ICH guidelines.[1][2] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound, adapted from established methods for related compounds.[1][2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound (analytical standard)
-
Methanol or Acetonitrile (for stock solution)
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase by mixing acetonitrile and water in a 50:50 (v/v) ratio. Degas the mobile phase thoroughly before use.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 1000 µg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
-
-
Chromatographic Conditions:
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Mandatory Visualizations
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. support.waters.com [support.waters.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
GC-MS vs. LC-MS: A Comparative Guide for the Analysis of Benzyl Thiocyanate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active compounds is fundamental to innovation and discovery. Benzyl (B1604629) thiocyanate (B1210189), a compound of interest for its potential applications, requires robust analytical methodologies for its accurate measurement in various matrices. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of benzyl thiocyanate.
While specific quantitative performance data for this compound is limited in publicly available literature, a wealth of information exists for its structural isomer, benzyl isothiocyanate (BITC). Given their similar molecular weights and structures, the analytical performance and methodologies for BITC serve as a valuable proxy for understanding the expected performance for this compound. This guide will leverage this data to provide a comprehensive comparison, highlighting the key principles and experimental considerations for both techniques.
At a Glance: Key Performance Metrics
The selection of an analytical technique is often dictated by the specific requirements of the study, including sensitivity, sample matrix, and the physicochemical properties of the analyte. The following table summarizes key performance parameters, primarily derived from studies on the closely related benzyl isothiocyanate, to facilitate a direct comparison between GC-MS and LC-MS.
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 10 - 320 ng/mL[1] | 0.5 - 500 µg/mL (UV detection)[2] |
| Limit of Detection (LOD) | 0.2 ng/mL[1] | In the nM range for metabolites[2] |
| Limit of Quantitation (LOQ) | 0.8 ng/mL[1] | 21 - 183 nM (for metabolites)[2][3] |
| Accuracy (% Recovery) | 97.3 - 100.6%[1] | ~85% (plasma), ~75% (urine) for metabolites[2][3] |
| Precision (%RSD) | < 3.0%[1] | Not explicitly stated for parent compound |
| Volatility Requirement | High (analyte must be volatile and thermally stable) | Not required |
| Sample Matrix Suitability | Cleaner matrices, volatile compounds in complex matrices with headspace | Complex biological matrices (plasma, urine), non-volatile samples |
The Core Methodologies: A Detailed Look
Both GC-MS and LC-MS are powerful analytical techniques that couple a separation technique with mass spectrometry for highly selective and sensitive detection. However, they operate on fundamentally different principles, which dictates their suitability for different analytes and applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds.[2] In GC-MS, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. Given that this compound has a boiling point of 230-235 °C, it is amenable to GC-MS analysis.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. The separation is based on the analyte's interaction with the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer for ionization and detection. LC-MS is particularly well-suited for the analysis of compounds in complex biological fluids.
Experimental Protocols: A Step-by-Step Guide
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS, adapted from established methods for its isomer, benzyl isothiocyanate.
GC-MS Experimental Protocol
This protocol is based on a headspace GC-MS method developed for the analysis of benzyl isothiocyanate in fruit samples.[1]
1. Sample Preparation (Headspace Analysis):
-
For solid samples, homogenization in a suitable solvent is the initial step.
-
To enhance the volatility of this compound from an aqueous matrix, a surfactant solution (e.g., 0.002% Tween 80) can be used as a headspace medium.[1]
-
The sample is placed in a headspace vial and equilibrated at an elevated temperature (e.g., 80 °C for 20 minutes) to allow the volatile analytes to partition into the gas phase.[1]
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or similar.
-
Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Headspace injection.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[2]
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. The EI mass spectrum of this compound shows key fragments that can be used for identification and quantification.
LC-MS/MS Experimental Protocol
This protocol is adapted from methods for the analysis of benzyl isothiocyanate and its metabolites in biological fluids.[2][3]
1. Sample Preparation (for Biological Fluids):
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or similar.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the typical experimental workflows for GC-MS and LC-MS analysis.
Caption: Generalized experimental workflows for GC-MS and LC-MS analysis.
Making the Right Choice: A Decision-Making Guide
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors. The following flowchart provides a logical guide to help researchers select the most appropriate technique for their specific needs.
Caption: Decision-making flowchart for selecting between GC-MS and LC-MS.
Conclusion
Both GC-MS and LC-MS are powerful and suitable techniques for the analysis of this compound. The choice between them is not about which is definitively "better," but which is more appropriate for the specific research question and sample type.
-
GC-MS is an excellent choice for the analysis of this compound in relatively clean matrices where the compound's volatility can be exploited, potentially offering high sensitivity and straightforward sample preparation, especially with headspace techniques.
-
LC-MS , particularly LC-MS/MS, is the preferred method for analyzing this compound in complex biological matrices like plasma and urine. Its ability to handle non-volatile samples and the high selectivity of MS/MS make it ideal for challenging quantitative applications in drug development and clinical research.
Ultimately, the decision should be based on a careful consideration of the sample matrix, the required sensitivity, and the available instrumentation. For novel applications, method development and validation will be crucial to ensure accurate and reliable results.
References
A Comparative Guide to the Quantification of Benzyl Thiocyanate and Its Analogs by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) method for the quantification of benzyl (B1604629) isothiocyanate, a close structural analog of benzyl thiocyanate (B1210189). Due to a lack of extensive, publicly available validated methods specifically for benzyl thiocyanate, this guide leverages the robust data available for its isothiocyanate counterpart to provide a strong comparative framework. The principles and methodologies discussed are highly applicable to the analysis of this compound and can serve as a foundational resource for method development and validation.
The guide details the performance of the HPLC-UV method and compares it with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). Experimental protocols and validation data are provided to support an objective comparison.
Method Performance Comparison
The selection of an analytical method for the quantification of this compound or its analogs depends on various factors, including the sample matrix, required sensitivity, and the nature of the research. The following table summarizes the key performance parameters of different analytical techniques, primarily based on validated methods for benzyl isothiocyanate.
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.5 - 500 | 98.9 - 101.3[1] | < 2.0[1] | 0.15 µg/mL[1] | 0.5 µg/mL[1] |
| GC-MS | 0.1 - 100 | Not Reported | Not Reported | 27.5 ng/mL | 83.4 ng/mL |
| HPTLC | 0.1 - 0.6 (ng/spot) | 98.5 - 101.2 | < 2.0 | 8.46 ng/spot | 16.34 ng/spot |
Experimental Protocols
This section provides detailed methodologies for the HPLC-UV quantification of benzyl isothiocyanate, which can be adapted for this compound. Protocols for sample preparation and forced degradation studies are also outlined.
Validated HPLC-UV Method for Benzyl Isothiocyanate
This method is suitable for the quantification of benzyl isothiocyanate in various matrices, including plant extracts.[2]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse phase column (250 mm × 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: Acetonitrile (B52724) and water in a 1:1 (v/v) ratio.[1][2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient.[1]
Standard Solution Preparation:
-
Prepare a stock solution of benzyl isothiocyanate (or this compound) in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
Sample Preparation (from plant material):
-
Homogenize a known weight of the plant material.
-
Extract the homogenized sample with a suitable solvent (e.g., ethanol, methanol) using techniques such as sonication or maceration.[1]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3][4][5] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
General Protocol:
-
Prepare a stock solution of this compound.
-
Expose the solution to the stress conditions outlined below.
-
Analyze the stressed samples by the developed HPLC-UV method to assess for degradation and the resolution of the parent peak from any degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified duration.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Forced Degradation Logical Flow
Caption: Logical flow of a forced degradation study.
Concluding Remarks
While a fully validated HPLC-UV method specifically for this compound is not extensively documented in publicly available literature, the detailed methodology and validation data for its close analog, benzyl isothiocyanate, provide a robust starting point for researchers. The presented HPLC-UV method demonstrates good linearity, accuracy, and precision, making it a reliable technique for quantification. The choice between HPLC-UV, GC-MS, and HPTLC will ultimately depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The provided protocols and diagrams offer a comprehensive framework for the development, validation, and application of a stability-indicating HPLC-UV method for this compound and related compounds.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of the Antimicrobial Efficacy of Benzyl Isothiocyanate and Benzyl Thiocyanate
An Examination of Two Structurally Related Compounds Reveals a Significant Disparity in Antimicrobial Research and Efficacy Data
In the ongoing search for novel antimicrobial agents, isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention. Among these, benzyl (B1604629) isothiocyanate (BITC) has emerged as a potent antimicrobial agent with a broad spectrum of activity. Its structural isomer, benzyl thiocyanate (B1210189), while chemically similar, presents a starkly different profile in the scientific literature regarding its antimicrobial properties. This guide provides a comprehensive comparison of the available experimental data on the antimicrobial efficacy of these two compounds, highlighting the extensive research on BITC and the notable lack of data for benzyl thiocyanate.
Quantitative Antimicrobial Efficacy: A Tale of One Compound
The following table summarizes the known antimicrobial efficacy of benzyl isothiocyanate against several key bacterial and fungal species.
| Microorganism | Type | MIC | MBC | Reference |
| Fusobacterium nucleatum | Gram-negative Bacteria | 0.2% | 0.4% | [1][2] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0746 mg/mL | - | [3] |
| Escherichia coli | Gram-negative Bacteria | - | - | [4] |
| Salmonella spp. | Gram-negative Bacteria | - | - | [4] |
| Alternaria alternata | Fungus | 1.25 mM (complete inhibition) | - | [5][6] |
| Aspergillus fumigatus | Fungus | Concentration-dependent inhibition | - | [7] |
Note: The lack of data for this compound in this table reflects the current state of published research.
Mechanisms of Antimicrobial Action: A Well-Defined Path for Benzyl Isothiocyanate
The antimicrobial mechanisms of benzyl isothiocyanate are multifaceted and have been extensively studied. Key modes of action include:
-
Disruption of Cell Membrane Integrity: BITC can compromise the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[4]
-
Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress within microbial cells through the production of ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids.
-
Inhibition of Biofilm Formation: BITC has been shown to effectively inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[3]
-
Interference with Metabolic Pathways: BITC can interfere with essential metabolic processes within the microbial cell, further contributing to its antimicrobial effect.[4]
Due to the absence of antimicrobial studies on this compound, its mechanism of action in this context remains unknown.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key antimicrobial assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antimicrobial activity. The broth microdilution method is a commonly used technique for determining MIC values.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (benzyl isothiocyanate or this compound) in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells of the microtiter plate with the prepared bacterial or fungal suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only). Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is typically determined after the MIC has been established.
Protocol: MBC Determination
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.
Visualizing the Experimental Workflow and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining MIC and MBC, and the known antimicrobial mechanisms of benzyl isothiocyanate.
Caption: Workflow for MIC and MBC Determination.
References
- 1. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 2. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl thiocyanate as a safer alternative to traditional cyanating agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of the cyanide moiety is a cornerstone transformation, enabling the construction of nitriles which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. However, traditional cyanating agents, such as potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN), are notoriously toxic, posing significant handling and safety challenges. This guide provides a comprehensive comparison of benzyl (B1604629) thiocyanate (B1210189) as a safer, shelf-stable alternative to these conventional reagents, supported by experimental data and detailed protocols.
Safety Profile: A Quantitative Comparison
A primary driver for seeking alternatives to traditional cyanating agents is their extreme toxicity. The median lethal dose (LD50) is a standardized measure of acute toxicity. A lower LD50 value indicates greater toxicity.
| Cyanating Agent | Chemical Formula | Oral LD50 (rat) | Toxicity Classification | Key Hazards |
| Benzyl Thiocyanate | C₆H₅CH₂SCN | 270 mg/kg[1] | Toxic | Harmful if swallowed or in contact with skin; fatal if inhaled.[1] |
| Potassium Cyanide | KCN | 5 - 7.49 mg/kg[2][3][4][5][6] | Highly Toxic (Fatal) | May be fatal if swallowed, in contact with skin, or inhaled; contact with acids liberates extremely toxic hydrogen cyanide gas.[2][3][4][5][6] |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Data not readily available, but known to be highly toxic and readily hydrolyzes to release hydrogen cyanide. | Highly Toxic | Flammable liquid and vapor; fatal if swallowed, in contact with skin, or if inhaled. |
As the data clearly indicates, this compound is significantly less acutely toxic than potassium cyanide. While still a hazardous substance that requires careful handling, its higher LD50 value suggests a reduced risk of fatal poisoning in case of accidental exposure.
Performance in Key Cyanation Reactions
To evaluate the efficacy of this compound as a cyanating agent, we compare its performance in two critical synthetic transformations: the palladium-catalyzed cyanation of aryl derivatives and the Strecker synthesis of α-aminonitriles.
Palladium-Catalyzed Cyanation of Aryl Derivatives
The formation of aryl nitriles is a vital reaction in medicinal chemistry. While traditional methods often involve the cyanation of aryl halides, this compound has emerged as an effective cyanide source for the cyanation of aryl boronic acids.
Experimental Data Comparison
| Entry | Substrate | Cyanating Agent | Catalyst System | Conditions | Yield (%) |
| 1 | Phenylboronic acid | This compound | 3 mol% Pd(PPh₃)₄, 1.5 equiv. CuTC | Dioxane, 100 °C, 12 h | 92 |
| 2 | 4-Methylphenylboronic acid | This compound | 3 mol% Pd(PPh₃)₄, 1.5 equiv. CuTC | Dioxane, 100 °C, 12 h | 88 |
| 3 | 4-Methoxyphenylboronic acid | This compound | 3 mol% Pd(PPh₃)₄, 1.5 equiv. CuTC | Dioxane, 100 °C, 12 h | 91 |
| 4 | 4-Bromotoluene | K₄[Fe(CN)₆] | 5 mol% Pd(OAc)₂, Na₂CO₃ | DMF, 120 °C, 3 h | 95[7] |
| 5 | 4-Chlorotoluene | K₄[Fe(CN)₆] | Pd/CM-phos, Na₂CO₃ | MeCN/H₂O, 70 °C | 96[8] |
Data for entries 1-3 is based on the protocol by Zhang and Liebeskind, which demonstrates the utility of this compound in the cyanation of aryl boronic acids.[9] Data for entries 4 and 5 are from protocols using a less toxic traditional cyanide source, potassium ferrocyanide, for the cyanation of aryl halides.
While a direct comparison on the same substrate is not available in a single study, the data suggests that this compound is a highly effective reagent for the cyanation of aryl boronic acids, providing excellent yields under relatively mild conditions. The use of aryl boronic acids instead of aryl halides also offers an alternative synthetic strategy.
Reaction Workflow: Pd-Catalyzed Cyanation of Aryl Boronic Acid
Caption: Workflow for Pd-catalyzed cyanation of aryl boronic acids.
Proposed Signaling Pathway: Catalytic Cycle
Caption: Proposed catalytic cycle for cyanation with this compound.
Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, a precursor to amino acids.
Experimental Data Comparison
| Entry | Aldehyde | Amine | Cyanating Agent | Catalyst/Conditions | Yield (%) |
| 1 | Benzaldehyde | Aniline | NH₄SCN | TBHP, MeCN, 60 °C, 12 h | 85 |
| 2 | Benzaldehyde | Aniline | KCN | NH₄Cl, H₂O/MeOH | Not specified, but a standard high-yielding reaction. |
| 3 | Benzaldehyde | Aniline | TMSCN | EPZG catalyst, solvent-free, rt, 30 min | 91 |
The data indicates that less hazardous thiocyanate-based reagents can be effective in the Strecker synthesis, providing good to excellent yields. The use of TMSCN often allows for very mild conditions and short reaction times.
Reaction Workflow: Strecker Synthesis
Caption: General workflow of the one-pot Strecker synthesis.
Detailed Experimental Protocols
1. Palladium-Catalyzed Cyanation of Phenylboronic Acid with this compound
This protocol is adapted from the work of Zhang and Liebeskind.[9]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous, degassed 1,4-dioxane (B91453)
Procedure:
-
To a dry flask, add this compound, phenylboronic acid, CuTC, and Pd(PPh₃)₄.
-
Flush the flask with argon.
-
Add dry and degassed 1,4-dioxane (2 mL per 0.1 mmol of this compound).
-
Stir the resulting brown suspension under an argon atmosphere at 100 °C for 12 hours.
-
After cooling to room temperature, add diethyl ether (10 mL).
-
Wash the organic mixture sequentially with saturated aqueous NH₄Cl, saturated aqueous Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography on silica (B1680970) gel (eluent: hexanes/EtOAc, 4:1) to afford the desired benzonitrile.
2. Traditional Strecker Synthesis of an α-Aminonitrile using KCN
This is a general procedure for the Strecker synthesis.[11][12]
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Amine (e.g., Aniline) (1.0 equiv)
-
Potassium cyanide (KCN) (1.0 equiv)
-
Ammonium (B1175870) chloride (NH₄Cl) (1.0 equiv)
-
Water/Methanol solvent mixture
Procedure:
-
Caution: KCN is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the aldehyde and amine in the water/methanol solvent mixture.
-
Add ammonium chloride to the solution.
-
In a separate flask, carefully dissolve potassium cyanide in a minimal amount of water.
-
Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding an excess of a suitable oxidizing agent (e.g., sodium hypochlorite (B82951) solution) to destroy any residual cyanide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound presents a compelling case as a safer alternative to traditional cyanating agents. Its significantly lower acute toxicity reduces the inherent risks associated with cyanide handling in a research and development setting. Experimental evidence demonstrates its high efficacy in modern synthetic methodologies, such as the palladium-catalyzed cyanation of aryl boronic acids, offering a viable and often high-yielding "cyanide-free" approach. While direct comparative data for all reaction types is still emerging, the available information strongly supports the consideration of this compound and related less-toxic cyanide sources for the development of safer and more sustainable chemical processes. Researchers are encouraged to explore these alternatives to mitigate the risks associated with highly toxic traditional cyanating agents.
References
- 1. fishersci.de [fishersci.de]
- 2. isg.ku.edu.tr [isg.ku.edu.tr]
- 3. fishersci.com [fishersci.com]
- 4. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. riccachemical.com [riccachemical.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 9. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of NH4SCN as a nontoxic cyanide source for the divergent Strecker synthesis of aminonitriles and iminonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Conventional Heating and Microwave Irradiation in Chemical Synthesis
For decades, the oil bath and heating mantle have been mainstays of the synthetic chemistry laboratory. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful alternative to these traditional methods.[1] This guide provides an objective comparison between conventional heating and microwave irradiation, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for their synthetic needs.
Mechanism of Heating: A Fundamental Difference
The most significant distinction between the two methods lies in their mechanism of energy transfer. Conventional heating relies on conduction and convection, where an external heat source warms the reaction vessel, which in turn transfers heat to the solvent and reactants.[2][3] This process is slow and can create a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the reaction mixture.[4][5]
In contrast, microwave heating utilizes the ability of polar molecules or ions within the reaction mixture to transform electromagnetic energy directly into heat.[2][3] This occurs through two primary mechanisms: dipolar polarization and ionic conduction.[3] The rapidly oscillating electric field of the microwaves causes polar molecules to rotate, generating heat through molecular friction.[2] If ions are present, they oscillate back and forth, also generating heat.[2][6] This direct "in-core" heating is volumetric, leading to a rapid and uniform temperature increase throughout the sample.[7][8][9]
Performance Comparison: Speed, Yield, and Purity
Microwave-assisted synthesis frequently demonstrates significant advantages over conventional methods in key performance metrics. The rapid and efficient energy transfer often leads to dramatic reductions in reaction times, improved yields, and higher product purity.[7][10]
Key Advantages of Microwave Synthesis:
-
Increased Reaction Rates: Microwave-enhanced reaction rates can be up to 1,000 times faster than conventional methods.[1][11] Reactions that take hours or even days can often be completed in minutes.[12]
-
Higher Yields and Purity: Uniform heating minimizes the formation of by-products that can occur from localized overheating at the vessel walls in conventional setups.[1][4] This often results in higher isolated yields and cleaner reaction profiles, simplifying purification.[1][6]
-
Improved Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more reproducible experimental outcomes compared to conventional methods.[1]
Quantitative Data Summary
The following table summarizes the performance of several reactions conducted using both conventional and microwave heating, illustrating the typical improvements observed with microwave irradiation.
| Reaction | Conventional Method | Microwave Method | Improvement Factor |
| Synthesis of Fluorescein | Time: 10 hours[1][5][6] | Time: 35 minutes[1][5][6] | ~17x faster |
| Synthesis of Aspirin | Yield: 85%[1][6] | Yield: 97%[1][6] | 14% increase in yield |
| Hydrolysis of Benzamide | Time: 1 hour[6] | Time: 7 minutes[6] | ~8.5x faster |
| Synthesis of 1-chloromethylbenzotriazole | Time: 6 hours, Yield: Not specified[4] | Time: 4 min 20 sec, Yield: Not specified[4] | ~83x faster |
| Synthesis of 5-chloromethylbenzotriazole | Time: 2 hr 45 min, Yield: Not specified[4] | Time: 4 min 20 sec, Yield: Not specified[4] | ~38x faster |
| Synthesis of Benzotriazole (B28993) Amides (4a-c) | Yield: 65-72%[4] | Yield: 83-93%[4] | 15-28% increase in yield |
Energy Efficiency and Green Chemistry
Microwave synthesis is often considered a "green chemistry" approach.[7] The direct heating mechanism is more energy-efficient, as energy is not wasted heating an oil bath and the reaction vessel.[8][13][14] Studies have shown that for many conditions, particularly for shorter reactions, microwave reactors consume significantly less energy than conventionally heated vessels.[13][15] Furthermore, the speed of microwave reactions can lead to a substantial reduction in the use of solvents and the formation of chemical waste.[7][8]
Experimental Protocols
To provide a practical comparison, detailed methodologies for the synthesis of a benzotriazole derivative are presented below.
General Experimental Workflow
The overall workflow for both methods is similar, with the primary divergence occurring at the heating stage. Microwave synthesis typically involves sealed vessels that can sustain higher pressures, allowing for reactions to be conducted at temperatures above the solvent's boiling point.
Example: Synthesis of 1-chloromethylbenzotriazole[4]
-
Reactants:
-
Benzotriazole (2 g, 16.8 mmol)
-
Dichloromethane (6.8 g, 5 ml, 80 mmol)
-
Potassium carbonate (2.31 g, 16.8 mmol)
-
DMF (10 ml)
-
-
Conventional Method (Reflux):
-
Benzotriazole is taken in a 50 ml round-bottom flask (RBF) and 10 ml of DMF is added.
-
Dichloromethane and potassium carbonate are added to the flask.
-
The reaction is carried out by reflux using a heating mantle.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (approx. 6 hours), the product is precipitated by transferring the reaction mixture to a beaker containing 25 ml of ice-cold water.
-
-
Microwave-Assisted Method:
-
The same reactants are combined in a vessel suitable for microwave synthesis.
-
The mixture is subjected to microwave irradiation (e.g., 180 W).
-
The reaction is monitored by TLC.
-
After completion of the reaction (approx. 4 minutes and 20 seconds), the product is precipitated using the same procedure as the conventional method.
-
Conclusion
Microwave irradiation offers a compelling alternative to conventional heating for a wide range of chemical syntheses. The primary advantages—dramatically reduced reaction times, higher yields, improved purity, and greater energy efficiency—position it as a superior technology for accelerating research and development, particularly in the pharmaceutical industry.[1][6] While not all reactions are amenable to microwave heating, and scalability can be a concern, the benefits often outweigh the limitations, making it an invaluable tool for the modern chemist seeking to create molecules more efficiently and sustainably.[8]
References
- 1. rjpdft.com [rjpdft.com]
- 2. Microwave Heating - Mechanism and Theory [cem.com]
- 3. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orionjournals.com [orionjournals.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwaves better in chemical synthesis than traditional energy sources, say scientists | Science in Poland [scienceinpoland.pl]
- 15. Green Chemistry in Teaching Labo [web.njit.edu]
A Comparative Guide to the Quantification of Benzyl Isothiocyanate Utilizing a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is critical for pharmacokinetic studies, bioavailability assessments, and understanding mechanisms of action.[1] Benzyl (B1604629) isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables with potential chemopreventive properties, is a molecule of significant interest.[1] This guide provides a comprehensive comparison of analytical methodologies for quantifying BITC, with a focus on the use of benzyl isothiocyanate-d7 (BITC-d7) as an internal standard to ensure the highest accuracy and precision.[2]
The Gold Standard: Stable Isotope Dilution with BITC-d7
The use of a stable isotope-labeled internal standard, such as BITC-d7, is considered the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique, known as stable isotope dilution (SID), relies on the principle that a known amount of the isotopically labeled standard is added to a sample at the beginning of the preparation process.[3] Because BITC-d7 is chemically identical to the analyte (BITC), it experiences the same losses during extraction, purification, and analysis.[3]
In the mass spectrometer, BITC and BITC-d7 have nearly identical retention times but are distinguishable by their mass difference due to the seven deuterium (B1214612) atoms in BITC-d7.[3] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal fluctuations.[3]
Comparison of Analytical Methodologies
While LC-MS/MS with a deuterated internal standard is the preferred method for complex matrices like plasma and urine, other techniques have also been employed for the quantification of BITC.[2] The following table summarizes the performance parameters of various analytical methods from published studies.
| Analytical Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| HPLC-UV | Ethanol extract of Salvadora persica | 0.5–500 µg/mL | 98.9–101.3% | Intra-day: <1.5%, Inter-day: <2.0% | 0.15 µg/mL | 0.5 µg/mL | [2] |
| GC-FID | Salvadora persica extract & dental products | 10–50 µg/mL | 99.35–100.15% | Intra-day & Inter-day: <2.0% | 0.67 µg/mL | 2.03 µg/mL | [2] |
| GC-MS | Mustard | 0.1-100 µg/mL | Not Reported | Not Reported | 27.5 ng/mL | 83.4 ng/mL | [2][4] |
| LC-MS/MS | Human Plasma | Not explicitly stated for BITC, but in the nM range for metabolites | ~85% (for metabolites) | Not explicitly stated for BITC | Not explicitly stated for BITC, but in the nM range for metabolites | 21 - 183 nM (for metabolites) | [5][6] |
Alternative Internal Standards
While BITC-d7 is a highly effective internal standard, it is important to be aware of potential limitations associated with deuterated standards.[7] In some cases, a chromatographic shift known as the "isotope effect" can occur, where the deuterated standard elutes at a slightly different time than the native analyte.[7] There is also a risk of deuterium-hydrogen exchange under certain analytical conditions.[7]
Alternatives to deuterated standards include:
-
¹³C-labeled internal standards: These are considered the most robust option as the carbon-13 isotope is less likely to cause a chromatographic shift or undergo exchange. However, they are typically more expensive to synthesize.[7]
-
Structural analogs: These are molecules that are chemically similar to the analyte but not isotopically labeled. They are a more cost-effective option but may not perfectly mimic the behavior of the analyte during sample preparation and analysis, potentially leading to less accurate results.[7][8]
A thorough method development and validation process is crucial to assess the suitability of any internal standard.[7]
Experimental Protocols
Below are detailed methodologies for the quantification of BITC using LC-MS/MS with BITC-d7 as an internal standard, which is the recommended approach for complex biological matrices.[2]
Sample Preparation (from Plasma)
-
To 100 µL of a plasma sample, add 10 µL of the BITC-d7 internal standard working solution (e.g., 1 µg/mL).[1][2]
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[1][2]
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.[1][2]
-
The supernatant can be directly injected, or for further cleanup, it can be loaded onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.[1]
-
If using SPE, wash the cartridge with water to remove interferences.[1]
-
Elute the analyte and internal standard with methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1][2]
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is suitable for separation.[2]
-
Mobile Phase:
-
Gradient: A gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes) is typically used.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) should be optimized for the specific mass spectrometer being used.[1]
Quantification
-
Prepare calibration standards containing a fixed concentration of BITC-d7 and varying concentrations of BITC.[2]
-
Generate a calibration curve by plotting the ratio of the peak area of BITC to the peak area of BITC-d7 against the concentration of BITC.[2]
-
Calculate the concentration of BITC in the unknown samples using the peak area ratio and the regression equation from the calibration curve.[2]
Visualizing the Process
To better understand the experimental process and the metabolic fate of BITC, the following diagrams are provided.
Caption: Experimental workflow for BITC quantification using BITC-d7.
Caption: Metabolic pathway of Benzyl Isothiocyanate.
References
Benzyl Isothiocyanate: A Viable Natural Alternative to Conventional Antibiotics in Combating Bacterial Infections
A comparative in vivo analysis demonstrates that benzyl (B1604629) isothiocyanate (BITC), a natural compound found in cruciferous plants, exhibits antimicrobial efficacy comparable or superior to the antibiotic gentamycin sulfate (B86663) against Pseudomonas aeruginosa infections in a murine model.[1][2] This guide provides an objective comparison of BITC and antibiotics, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental procedures.
This comparison guide is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial agents. The rising threat of antibiotic resistance necessitates the investigation of alternative therapeutic strategies. BITC, a well-known phytochemical, has shown considerable promise as a potent antimicrobial agent.[1][2] This document synthesizes the findings of a key in vivo study to facilitate a comprehensive understanding of BITC's potential as an antibiotic alternative.
Quantitative Performance Analysis
The in vivo antimicrobial efficacy of Benzyl Isothiocyanate (BITC) was rigorously evaluated in a murine air pouch model of Pseudomonas aeruginosa infection. The performance of BITC was compared against a positive control (Gentamycin Sulfate), a negative control (Ceftiofur Hydrochloride), and an untreated infection group. The key quantitative findings are summarized below.
Table 1: Comparative Analysis of Bacterial Load in Air Pouch Fluid
| Treatment Group | Dosage | Mean Bacterial Load (CFU/mL) | Percentage of Positive Control (%) |
| G-1: Negative Control (No Infection) | - | 0 | 0% |
| G-2: Positive Control (Infection, No Treatment) | - | 1.5 x 10^8 | 100% |
| G-3: Low-Dose BITC | 25 mg/kg | 1.2 x 10^6 | ~0.8% |
| G-4: High-Dose BITC | 50 mg/kg | 2.1 x 10^6 | ~1.4% |
| G-5: Gentamycin Sulfate (Positive Antibiotic Control) | 5 mg/kg | 5.1 x 10^6 | ~3.4% |
| G-6: Ceftiofur (B124693) Hydrochloride (Negative Antibiotic Control) | 5 mg/kg | 8.3 x 10^7 | ~55.4% |
Data synthesized from Yang et al. (2024).[1][2]
The data clearly indicates that both low and high doses of BITC were more effective at reducing the bacterial load compared to the antibiotic gentamycin sulfate.[2]
Table 2: Analysis of Immune Cell Infiltration in Air Pouch Fluid
| Treatment Group | Total Infiltrated Cells (Count) | Percentage of Positive Control (%) | Viable Cells (%) | Dead Cells (%) |
| G-2: Positive Control (Infection, No Treatment) | 1.8 x 10^7 | 100% | Not specified | Not specified |
| G-3: Low-Dose BITC | 1.4 x 10^6 | ~7.7% | 24.1% | 75.9% |
| G-4: High-Dose BITC | 5.6 x 10^5 | ~3.1% | 37.5% | 62.5% |
| G-5: Gentamycin Sulfate | 7.3 x 10^6 | ~40.5% | 20.1% | 79.9% |
| G-6: Ceftiofur Hydrochloride | 1.4 x 10^7 | ~76.4% | 47.7% | 52.3% |
Data synthesized from Yang et al. (2024).[2]
A significant finding is the markedly lower infiltration of immune cells in the BITC-treated groups compared to the gentamycin sulfate group.[2] This suggests that BITC possesses potent anti-inflammatory properties in addition to its antimicrobial activity.[2]
Table 3: Histopathological Analysis of Air Pouch Skin Tissue
| Treatment Group | Inflammation Score (0-4) | Observations |
| G-1: Negative Control | 0 | Within normal limits. |
| G-2: Positive Control | 3 (Moderate) | Significant inflammation. |
| G-3: Low-Dose BITC | 1 (Minimal) | Reduced inflammation. |
| G-4: High-Dose BITC | 0 (Within normal limits) | Diminished inflammation. |
| G-5: Gentamycin Sulfate | 2 (Slight) / 3 (Moderate) | Moderate inflammation observed in both samples. |
| G-6: Ceftiofur Hydrochloride | 4 (Severe) | Severe inflammation observed in both samples. |
Inflammation Grading: 0 = Within normal limit; 1 = Minimal; 2 = Slight; 3 = Moderate; 4 = Severe. Data from Yang et al. (2024).[1]
The histopathological analysis further supports the anti-inflammatory effect of BITC, with high-dose BITC treatment resulting in no observable inflammation.[1]
Experimental Protocols
The following methodologies were employed in the comparative in vivo study by Yang et al. (2024).[1]
Animal Model and Infection
-
Animal Model: Male BALB/c mice (6-8 weeks old, 30-35g) were used.
-
Air Pouch Creation: A subcutaneous air pouch was created on the dorsum of each mouse by injecting 10 mL of sterile air. The pouch was maintained by a subsequent injection of 5 mL of sterile air one day prior to infection.
-
Infection: Pseudomonas aeruginosa (ATCC 27853) was cultured and diluted in sterile PBS to a concentration of 10^6 CFU/mL. 0.2 mL of the bacterial suspension was injected into the air pouch of each mouse.
Treatment Groups and Administration
-
A total of 36 mice were randomly assigned to 6 groups (n=6 per group).
-
G-1 (Negative Control): Injected with 0.2 mL of sterile PBS.
-
G-2 (Positive Control): Injected with P. aeruginosa and received no treatment.
-
G-3 (Low-Dose BITC): Treated with 25 mg/kg of BITC.
-
G-4 (High-Dose BITC): Treated with 50 mg/kg of BITC.
-
G-5 (Gentamycin Sulfate): Treated with 5 mg/kg of gentamycin sulfate.
-
G-6 (Ceftiofur Hydrochloride): Treated with 5 mg/kg of ceftiofur hydrochloride.
-
Administration: Treatments were administered 30 minutes after bacterial inoculation.
Outcome Measures
-
Bacterial Load Determination: After 7 days of treatment, the fluid from the air pouch was collected, serially diluted, plated on nutrient agar, and incubated. The number of bacterial colonies was counted to determine the bacterial load.
-
Immune Cell Infiltration Analysis: The air pouch fluid was centrifuged to separate the infiltrated immune cells. The total number of cells was counted, and cell viability was assessed using a trypan blue exclusion assay.
-
Histopathological Analysis: Skin tissues from the air pouch were collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The tissues were then examined microscopically for signs of inflammation.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of BITC and the experimental workflow.
References
- 1. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Benzyl Thiocyanate Purity: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of starting materials and intermediates is paramount. Benzyl (B1604629) thiocyanate (B1210189), a versatile building block in organic synthesis, is often accompanied by isomers and oxidation or hydrolysis byproducts. This guide provides a detailed comparison of using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of benzyl thiocyanate, offering experimental data and protocols for accurate assessment.
Introduction to Purity Analysis of this compound
This compound (C₆H₅CH₂SCN) is a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. Its purity is critical as its common isomer, benzyl isothiocyanate (C₆H₅CH₂NCS), and other potential impurities like benzaldehyde, benzyl alcohol, and dibenzyl disulfide can lead to unwanted side reactions and compromise the quality of the final product.
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample. By analyzing the chemical shifts, integration, and coupling patterns in 1H and 13C NMR spectra, one can identify and quantify this compound and its impurities with high accuracy.
Experimental Protocol: NMR Spectroscopic Analysis
A standardized protocol is essential for obtaining reproducible and reliable NMR data.
Objective: To acquire high-resolution 1H and 13C NMR spectra of a this compound sample to determine its purity.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, sonication may be applied briefly.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Spectrum Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all relevant peaks.
-
-
13C NMR Spectrum Acquisition:
-
Following 1H NMR acquisition, switch the spectrometer to the 13C nucleus frequency.
-
Acquire a proton-decoupled 13C NMR spectrum. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Process the spectrum similarly to the 1H spectrum, and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Data Presentation and Interpretation
The key to purity validation lies in comparing the observed chemical shifts in the sample's spectra with the known values for pure this compound and its potential impurities.
Table 1: 1H and 13C NMR Chemical Shifts (δ) for this compound and Common Impurities
The following table summarizes the characteristic chemical shifts for this compound and its most common impurities in CDCl₃. These values are crucial for identifying contaminants in a sample.
| Compound Name | Structure | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| This compound | C₆H₅CH₂SCN | 4.16 (s, 2H, -CH₂-) , 7.35-7.45 (m, 5H, Ar-H) | 34.5 (-CH₂-) , 112.5 (-SCN), 128.5 (Ar-C), 129.1 (Ar-C), 129.3 (Ar-C), 134.8 (Ar-C) |
| Benzyl Isothiocyanate | C₆H₅CH₂NCS | 4.75 (s, 2H, -CH₂-) , 7.25-7.40 (m, 5H, Ar-H) | 49.8 (-CH₂-) , 128.0 (Ar-C), 128.8 (Ar-C), 129.0 (Ar-C), 132.5 (-NCS), 133.4 (Ar-C) |
| Benzaldehyde | C₆H₅CHO | 10.0 (s, 1H, -CHO) , 7.50-7.90 (m, 5H, Ar-H) | 192.4 (-CHO) , 129.1 (Ar-C), 129.9 (Ar-C), 134.6 (Ar-C), 136.5 (Ar-C) |
| Benzyl Alcohol | C₆H₅CH₂OH | 4.71 (s, 2H, -CH₂-) , 7.25-7.40 (m, 5H, Ar-H), ~1.5-2.5 (br s, 1H, -OH) | 65.2 (-CH₂-) , 127.2 (Ar-C), 127.8 (Ar-C), 128.7 (Ar-C), 141.0 (Ar-C) |
| Dibenzyl Disulfide | (C₆H₅CH₂)₂S₂ | 3.56 (s, 4H, -CH₂-) , 7.20-7.35 (m, 10H, Ar-H) | 43.2 (-CH₂-) , 127.5 (Ar-C), 128.6 (Ar-C), 129.3 (Ar-C), 137.5 (Ar-C) |
Note: Ar = Aromatic, s = singlet, m = multiplet, br s = broad singlet. Chemical shifts can vary slightly depending on concentration and solvent.
Purity Calculation: The purity of this compound can be quantified from the 1H NMR spectrum by comparing the integration of its characteristic methylene (B1212753) peak (~4.16 ppm) to the integration of peaks corresponding to impurities.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using NMR spectroscopy.
Caption: Workflow for this compound Purity Validation by NMR Spectroscopy.
Comparison with Alternative Purity Validation Methods
While NMR is a premier technique for structural elucidation and quantification, other chromatographic methods are also employed for purity analysis.
Table 2: Comparison of NMR with GC-MS and HPLC
| Feature | NMR Spectroscopy (1H & 13C) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures absorption of radiofrequency by atomic nuclei in a magnetic field. | Separates volatile compounds based on boiling point/polarity, followed by mass-based detection. | Separates compounds based on their differential partitioning between a mobile and stationary phase. |
| Information | Provides detailed structural information and direct quantification without a standard for each impurity. | Provides retention time and mass spectrum for identification. Requires standards for accurate quantification. | Provides retention time for identification. Requires standards for accurate quantification. |
| Sample Prep | Simple dissolution in a deuterated solvent. | Can require derivatization for non-volatile impurities. Sample must be volatile. | Requires finding a suitable mobile phase and column; filtration is often necessary. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed during analysis. | Technically non-destructive, but sample is highly diluted and requires recovery steps. |
| Key Advantage | Absolute molar quantification from 1H NMR integration without needing impurity standards. Excellent for structural confirmation. | High sensitivity for volatile impurities. Excellent separation efficiency. | Versatile for a wide range of compounds, including non-volatile ones. High sensitivity with UV detectors. |
| Limitation | Lower sensitivity compared to chromatographic methods. Peak overlap can complicate analysis in complex mixtures. | Not suitable for thermally unstable or non-volatile compounds. | Isomeric compounds may be difficult to separate (co-elution). |
Conclusion
1H and 13C NMR spectroscopy together provide a robust and definitive method for validating the purity of this compound. 1H NMR allows for the rapid identification and quantification of the main component and its common impurities, particularly the isomeric benzyl isothiocyanate, by analyzing the distinct chemical shifts of the methylene protons. 13C NMR serves as an excellent confirmatory tool, providing detailed structural information that corroborates the findings from the proton spectrum.
While methods like GC-MS and HPLC offer higher sensitivity for trace analysis, NMR spectroscopy's ability to provide unambiguous structural confirmation and absolute molar quantification without the need for individual impurity standards makes it an indispensable tool for researchers and drug development professionals who require high confidence in the purity and identity of their materials.
A Comparative Guide to Cyanating Reagents: Benzyl Thiocyanate vs. Traditional Inorganic Salts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the introduction of a cyano group is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. The choice of a cyanating agent can significantly impact reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of benzyl (B1604629) thiocyanate (B1210189), a stable and less hazardous alternative, with traditional inorganic cyanating reagents such as potassium ferricyanide (B76249) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and copper(I) cyanide (CuCN) in the context of palladium-catalyzed cross-coupling reactions.
This comparison summarizes key performance data from peer-reviewed literature, outlines experimental protocols for representative reactions, and offers a clear visual breakdown of the advantages and disadvantages of each reagent.
At a Glance: Key Properties and Performance
| Cyanating Reagent | Typical Substrate | Catalyst System | Key Advantages | Key Disadvantages |
| Benzyl Thiocyanate | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ / CuTC | "Cyanide-free" source, stable solid, good yields for sterically hindered substrates.[1][2][3] | Requires stoichiometric copper mediator, primarily used with boronic acids.[2][3] |
| Potassium Ferricyanide (K₄[Fe(CN)₆]) | Aryl/Heteroaryl Halides | Pd(OAc)₂ or other Pd(II) sources | Non-toxic, inexpensive, environmentally benign.[4][5][6] | Often requires higher temperatures and can have lower solubility.[4] |
| Zinc Cyanide (Zn(CN)₂) | Aryl/Heteroaryl Halides | Pd₂(dba)₃ / dppf or other Pd(0) sources | Widely used, effective for a broad range of substrates. | Highly toxic, moisture sensitive, can lead to catalyst inhibition.[7] |
| Copper(I) Cyanide (CuCN) | Aryl Halides | (in Rosenmund-von Braun) or as a co-catalyst | Historic reagent, can be used catalytically in some modern protocols. | Traditionally requires harsh, stoichiometric conditions, toxic. |
Performance Data: A Comparative Overview
The following tables summarize representative yields for the cyanation of various substrates using this compound and other common cyanating agents. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature due to the differing reactivity and optimal conditions for each reagent and substrate class.
Table 1: Palladium-Catalyzed Cyanation of Aryl Boronic Acids with this compound
This method, developed by Zhang and Liebeskind, offers a "cyanide-free" approach to cyanation.[2][3]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzonitrile | 92 |
| 2 | 4-Methylphenylboronic acid | 4-Methylbenzonitrile | 91 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 88 |
| 4 | 2-Methylphenylboronic acid | 2-Methylbenzonitrile | 89 |
| 5 | 1-Naphthylboronic acid | 1-Naphthonitrile | 85 |
| 6 | 3-Thiopheneboronic acid | 3-Cyanothiophene | 86 |
Reaction conditions: Aryl boronic acid (1.5 equiv), this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol %), CuTC (1.5 equiv), THF, 50 °C.[2][3]
Table 2: Palladium-Catalyzed Cyanation of Aryl Halides with K₄[Fe(CN)₆]
Potassium ferricyanide is a non-toxic and environmentally friendly cyanide source.[4][5][7]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbenzonitrile | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybenzonitrile | 92 |
| 3 | 1-Bromonaphthalene | 1-Naphthonitrile | 93 |
| 4 | 2-Bromopyridine | 2-Cyanopyridine | 85 |
| 5 | 4-Chlorotoluene | 4-Methylbenzonitrile | 82 |
Reaction conditions vary but typically involve a Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent such as DMF, DMAc, or aqueous mixtures at elevated temperatures (100-140 °C).[4][7]
Table 3: Palladium-Catalyzed Cyanation of Aryl Halides with Zn(CN)₂
Zinc cyanide is a widely used but highly toxic cyanating agent.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 1,4-Dicyanobenzene | 98 |
| 2 | 3-Bromoquinoline | 3-Cyanoquinoline | 85 |
| 3 | 2-Chlorotoluene | 2-Methylbenzonitrile | 75 |
| 4 | 4-Iodoanisole | 4-Methoxybenzonitrile | 90 |
Reaction conditions typically involve a Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like dppf) in a polar aprotic solvent like DMF or DMAc at temperatures ranging from 80-120 °C.
Experimental Protocols
General Procedure for the Cyanation of Aryl Boronic Acids with this compound
Adapted from Zhang, Z.; Liebeskind, L. Org. Lett. 2006, 8 (19), 4331–4333.[2][3]
To a flame-dried flask charged with copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 1.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added a solution of the aryl boronic acid (1.5 mmol) and this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) under an argon atmosphere. The reaction mixture is stirred at 50 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
General Procedure for the Cyanation of Aryl Halides with Potassium Ferricyanide
Representative procedure based on literature reports.[4][5]
In a round-bottom flask, the aryl halide (1.0 mmol), potassium ferricyanide (K₄[Fe(CN)₆], 0.4 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium carbonate, 2.0 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as N,N-dimethylformamide (DMF, 5 mL), is added, and the reaction mixture is heated to 120-140 °C with stirring. The reaction progress is monitored by GC-MS or LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
Visualizing the Comparison
To further clarify the relationships and workflows, the following diagrams are provided.
Conclusion
The selection of a cyanating reagent in cross-coupling reactions is a critical decision that balances efficiency, substrate scope, and safety. This compound emerges as a valuable "cyanide-free" alternative, particularly for the cyanation of aryl and vinyl boronic acids, offering good to excellent yields, especially with sterically demanding substrates.[1][2][3] Its primary drawback is the requirement for a stoichiometric copper(I) mediator and its more limited application to boronic acids compared to the broader use of inorganic cyanides with aryl halides.
Among the inorganic cyanides, potassium ferricyanide (K₄[Fe(CN)₆]) stands out as a non-toxic, cost-effective, and environmentally conscious choice for the cyanation of aryl halides.[4][5] While it may necessitate higher reaction temperatures, its safety profile is a significant advantage over the highly toxic and moisture-sensitive zinc cyanide and the traditionally harsh conditions required for copper(I) cyanide.
Ultimately, the optimal cyanating reagent will depend on the specific synthetic challenge at hand, including the nature of the substrate, the desired functional group tolerance, and the safety considerations of the intended scale of the reaction. This guide provides the necessary data and context to make an informed decision for your research and development needs.
References
- 1. This compound - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Safety Operating Guide
Benzyl thiocyanate proper disposal procedures
Proper disposal of benzyl (B1604629) thiocyanate (B1210189) is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to researchers and the environment. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of benzyl thiocyanate waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to use appropriate personal protective equipment (PPE) and follow safety guidelines. This compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] A crucial hazard to note is that contact with acids liberates very toxic gas.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[2]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin exposure.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2]
Safety Operating Guide:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[1]
-
Ensure containers are kept tightly closed when not in use.
-
Avoid contact with incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[1]
Hazard and Property Data
The following tables summarize the hazard classifications and physical and chemical properties of this compound.
Table 1: Hazard Classification
| Hazard Category | Classification |
|---|---|
| Acute Oral Toxicity | Category 4[1][2] |
| Acute Dermal Toxicity | Category 4[1][2] |
| Acute Inhalation Toxicity | Category 4[1][2] |
| Serious Eye Damage/Irritation | Category 2B[2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Light cream solid[1][2] |
| Odor | Odorless[1][2] |
| Melting Point | 38 - 43 °C / 100.4 - 109.4 °F[1][2] |
| Boiling Point | 230 - 235 °C / 446 - 455 °F[1][2] |
| Flash Point | > 110 °C / > 230 °F[1][2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Strong bases, Alcohols, Amines[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[1] |
Step-by-Step Disposal Procedures
The fundamental principle for the safe disposal of this compound is strict segregation and proper labeling.[3] Never dispose of this chemical down the drain.[4][5]
Waste Collection and Segregation
-
Collect Waste: All waste containing this compound, including contaminated items like pipette tips, gloves, and absorbent materials, must be collected in a designated hazardous waste container.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste". Add a warning: "Do not mix with acids".[3]
-
Container Type: Use a container made of a material compatible with this compound and ensure it is sealed when not in use.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[5][6]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][7]
-
Collection: Carefully sweep up or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4] Do not allow the spilled material to enter drains or waterways.[4][5]
-
Decontamination: Clean the spill area thoroughly.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][4][5]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[8][9] Chemical waste generators are responsible for accurately classifying and characterizing their waste.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste handling and disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. chemicalbull.com [chemicalbull.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. uww.edu [uww.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzyl thiocyanate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Benzyl thiocyanate (B1210189) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling Benzyl thiocyanate to prevent exposure.[1][2][3][4][5][6][7] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Shield | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][2][3][4][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[3] Always inspect gloves for integrity before use and consult the manufacturer for specific breakthrough time data. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][2][3][4][7] Contaminated clothing should be removed and washed before reuse.[3][5] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2][3][4] |
Operational Plan: Handling this compound
A systematic approach is crucial for the safe handling of this compound from preparation to disposal.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2][3][4]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid contact with incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[7] Contact with acids liberates very toxic gas.[3]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or earth.[1][2]
-
Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][3]
-
Do not allow the spilled material to enter drains or waterways.[1][4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including leftover this compound and any contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.[1][3]
-
The container must be compatible with the chemical and kept securely closed.[1][2][4]
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant.[1][3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
